GSK6853
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWDVNSBYDXPIO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK6853: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] As an epigenetic reader, BRPF1 plays a crucial role in chromatin remodeling and gene transcription, primarily through its function as a scaffold protein for the MOZ/MORF histone acetyltransferase (HAT) complexes.[4][5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates. Quantitative data from key experiments are summarized, and detailed methodologies for these assays are provided.
Core Mechanism of Action: BRPF1 Bromodomain Inhibition
This compound functions as a competitive inhibitor of the BRPF1 bromodomain.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for anchoring chromatin-modifying complexes to specific genomic loci.[4] By binding to the BRPF1 bromodomain with high affinity, this compound prevents its interaction with acetylated histones, thereby displacing BRPF1 and the associated MYST histone acetyltransferase complexes from chromatin.[4][5] This disruption of chromatin binding leads to altered gene expression, ultimately resulting in the inhibition of cancer cell growth and the induction of apoptosis.[4][7]
The BRPF1 Protein and MYST Complexes
BRPF1 is a scaffolding protein that is essential for the assembly and enzymatic activity of the MOZ/MORF (MYST) family of histone acetyltransferases.[5][6][8] These complexes, which typically include BRPF1, ING5 (Inhibitor of Growth 5), and EAF6 (Esa1-associated factor 6 homolog), are responsible for the acetylation of histone H3, a key epigenetic mark associated with transcriptional activation.[1][8] The BRPF1 bromodomain's recognition of acetylated histones is a critical step in targeting the HAT activity of the MYST complex to specific gene promoters.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various biochemical and cellular assays.
| Assay Type | Target | Value | Unit | Reference |
| TR-FRET | BRPF1 | 8.1 | pIC50 | [9] |
| TR-FRET | BRPF1 | 8 | nM (IC50) | [5] |
| BROMOscan | BRPF1 | 9.5 | pKd | [6] |
| BROMOscan | BRPF1 | 0.3 | nM (Kd) | [5] |
| NanoBRET Cellular Target Engagement | BRPF1B | 20 | nM (IC50) | [5] |
| Chemoproteomic Competition Binding | Endogenous BRPF1 | 8.6 | pIC50 | [5] |
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Route of Administration | Dose (mg/kg) | Value | Unit | Reference |
| Clearance | IV | 1 | 107 | mL/min/kg | [9] |
| Volume of Distribution | IV | 1 | 5.5 | L/kg | [9] |
| Terminal Half-life | IV | 1 | 1.7 | h | [9] |
| Cmax | PO | 3 | 42 | ng/mL | [9] |
| Tmax | PO | 3 | 1.5 | h | [9] |
| Bioavailability | PO | 3 | 22 | % | [9] |
| Cmax | IP | 3 | 469 | ng/mL | [9] |
| Tmax | IP | 3 | 0.25 | h | [9] |
| Bioavailability | IP | 3 | 85 | % | [9] |
Table 2: Pharmacokinetic Properties of this compound in Male CD1 Mice
Signaling Pathways Modulated by this compound
Inhibition of MYST Complex-Mediated Transcription
The primary signaling pathway affected by this compound is the BRPF1-dependent recruitment of MYST histone acetyltransferase complexes to chromatin. By inhibiting this interaction, this compound prevents histone acetylation at specific gene promoters, leading to the downregulation of genes involved in cell cycle progression and oncogenesis.[1][4]
Caption: this compound inhibits the BRPF1 bromodomain, preventing its binding to acetylated histones.
Downregulation of the JAK2/STAT3/CCNA2 Axis in Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, this compound has been shown to suppress the JAK2/STAT3 signaling pathway.[7][10] This leads to the downregulation of Cyclin A2 (CCNA2), a key regulator of the cell cycle.[7] The inhibition of this pathway results in G0/G1 cell cycle arrest and apoptosis in NSCLC cells.[7][10]
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
GSK6853: A Technical Guide to its Role in Histone Acetylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of GSK6853, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing protein 1 (BRPF1). BRPF1 is a critical scaffolding protein for the assembly and function of the MOZ/MORF family of MYST histone acetyltransferase (HAT) complexes, which play a key role in transcriptional regulation.[1][2][3] By inhibiting the BRPF1 bromodomain, this compound serves as a powerful tool to investigate the biological functions of BRPF1 and its role in histone acetylation-mediated gene expression. This guide details the mechanism of action of this compound, presents its biochemical and cellular activity in a structured format, outlines key experimental protocols for its characterization, and visualizes its molecular and cellular pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the BRPF1 bromodomain. The BRPF1 protein acts as a crucial scaffold for assembling MYST family HAT complexes (e.g., with MOZ or MORF).[1][3] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails.[4] This interaction is critical for tethering the HAT complex to specific chromatin regions, facilitating the acetylation of nearby histones, and subsequently activating gene transcription.
This compound selectively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its engagement with acetylated histones.[2] This disruption uncouples the HAT complex from its chromatin targets, leading to a downstream modulation of gene expression. This targeted inhibition allows for the precise dissection of BRPF1-dependent biological processes.
Caption: Mechanism of this compound action on the BRPF1-HAT complex.
Quantitative Data Presentation
This compound demonstrates high potency for BRPF1 in both biochemical and cellular assays, coupled with exceptional selectivity against other bromodomains.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | Metric | Value | Reference(s) |
| TR-FRET | BRPF1 | pIC₅₀ | 8.1 | [5][6][7] |
| TR-FRET | BRPF1 | IC₅₀ | 8 nM | [1] |
| BROMOscan | BRPF1 | pKᵈ | 9.5 | [2][8] |
| BROMOscan | BRPF1 | Kᵈ | 0.3 nM | [1] |
| Chemoproteomics (endogenous) | BRPF1 | pIC₅₀ | 8.6 | [1][2] |
| NanoBRET™ (cellular) | BRPF1B + Histone H3.3 | pIC₅₀ | 7.7 | [2] |
| NanoBRET™ (cellular) | BRPF1B + Histone H3.3 | IC₅₀ | 20 nM | [1] |
Table 2: Selectivity Profile of this compound
| Target Bromodomain | Assay Type | pIC₅₀ / pKᵈ | Selectivity vs. BRPF1 | Reference(s) |
| BRPF1 | TR-FRET | 8.1 | - | [6][7] |
| BRPF2 | TR-FRET | 5.1 | >900-fold | [6][7] |
| BRPF3 | TR-FRET | 4.8 | >1900-fold | [6][7] |
| BRD4 BD1 | TR-FRET | 4.7 | >2500-fold | [6][7] |
| BRD4 BD2 | TR-FRET | <4.3 | >6300-fold | [6][7] |
| Other Bromodomains | BROMOscan | - | >1600-fold | [1][2][8] |
Downstream Cellular Effects & Signaling Pathways
Recent studies in non-small cell lung cancer (NSCLC) have elucidated a key downstream pathway affected by this compound. Treatment with this compound was shown to inhibit the proliferation of A549 and H1975 cancer cells by inducing G0/G1 cell cycle arrest and apoptosis.[9][10][11] Mechanistically, this was linked to the suppression of the JAK2/STAT3 signaling pathway. Inhibition of this pathway leads to the downregulation of Cyclin A2 (CCNA2), a critical regulator of cell cycle progression, thereby halting cell division.[9][10][11]
Caption: this compound-induced signaling cascade in NSCLC cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to characterize this compound.
General Experimental Workflow
A typical workflow for characterizing a BRPF1 inhibitor like this compound involves a multi-stage process, from initial biochemical validation to complex cellular and downstream analyses.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. GSK 6853 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK6853: A Deep Dive into the Discovery and Development of a Potent BRPF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of GSK6853, a potent and highly selective chemical probe for the B-type Bromodomain and PHD Finger-containing (BRPF) protein 1. BRPF1 is a key scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin remodeling and gene transcription. Misregulation of these complexes has been implicated in various diseases, including cancer.
Discovery and Optimization
This compound emerged from a medicinal chemistry effort to optimize a series of benzimidazolone-based inhibitors of the BRPF1 bromodomain.[1] The initial screening identified a micromolar inhibitor that provided a starting point for structure-activity relationship (SAR) studies.[2] Through systematic modifications of the benzimidazolone core, chemists at GlaxoSmithKline were able to significantly enhance the potency and selectivity of the compound series, leading to the identification of this compound.[2][3] This optimization process focused on improving interactions with key residues within the BRPF1 acetyl-lysine binding pocket and enhancing physicochemical properties suitable for a chemical probe.[4]
Mechanism of Action
This compound functions as a competitive inhibitor of the BRPF1 bromodomain, preventing its interaction with acetylated histone tails.[5] Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine residues on histone proteins, a key event in the transcriptional activation of genes. By occupying the acetyl-lysine binding pocket of BRPF1, this compound effectively disrupts the recruitment of the MYST HAT complex to chromatin, thereby modulating gene expression.[5]
Signaling Pathway
The BRPF1 protein is a critical component of the MOZ/MORF (MYST) histone acetyltransferase complexes.[5] These complexes are involved in acetylating histone H3, leading to a more open chromatin structure and facilitating gene transcription. This compound's inhibition of the BRPF1 bromodomain disrupts the scaffolding function of BRPF1, preventing the proper assembly and localization of the HAT complex. This ultimately leads to a downstream modulation of gene expression.
Caption: Mechanism of action of this compound in inhibiting BRPF1-mediated gene expression.
Quantitative Data
This compound has demonstrated high potency and exceptional selectivity for the BRPF1 bromodomain across a variety of biochemical and cellular assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Potency | Selectivity |
| TR-FRET | BRPF1 | pIC50 = 8.1[6][7] | >1600-fold vs. other bromodomains[6][7] |
| BROMOscan | BRPF1 | pKd = 9.5[8][9] | >1600-fold vs. other bromodomains[8][9] |
| TR-FRET | BRPF2/3 | pIC50 = 5.1/4.8[7] | |
| TR-FRET | BRD4 BD1/2 | pIC50 = 4.7/<4.3[7] | |
| Chemoproteomics | Endogenous BRPF1 | pIC50 = 8.6[5] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Potency |
| NanoBRET™ | HEK293 | IC50 = 20 nM[5] |
Table 3: In Vivo Pharmacokinetics of this compound in Male CD1 Mice
| Administration Route | Dose | Cmax | Tmax | Bioavailability | Half-life (t½) | Blood Clearance | Volume of Distribution (Vd) |
| Intravenous (IV) | 1 mg/kg | - | - | - | 1.7 h[6] | 107 mL/min/kg[6] | 5.5 L/kg[6] |
| Oral (PO) | 3 mg/kg | 42 ng/mL[6] | 1.5 h[6] | 22%[6] | - | - | - |
| Intraperitoneal (IP) | 3 mg/kg | 469 ng/mL[6] | 0.25 h[6] | 85%[6] | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the BRPF1 bromodomain to an acetylated histone peptide.
Caption: Workflow for the TR-FRET based BRPF1 binding assay.
Protocol:
-
Recombinant GST-tagged BRPF1 bromodomain is incubated with a biotinylated histone H4 peptide acetylated at lysine 12.
-
A Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-conjugated Allophycocyanin (APC; acceptor fluorophore) are added to the mixture.
-
In the absence of an inhibitor, the binding of BRPF1 to the peptide brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
-
This compound is added in varying concentrations to compete with the histone peptide for binding to BRPF1.
-
The displacement of the peptide by this compound leads to a decrease in the FRET signal.
-
The pIC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the FRET signal.
BROMOscan™ Assay
This is a competition binding assay used to determine the dissociation constant (Kd) and assess the selectivity of the inhibitor against a panel of bromodomains.
Protocol:
-
The BRPF1 bromodomain is tagged with DNA and immobilized on a solid support.
-
An immobilized ligand that binds to the BRPF1 active site is used as a reference.
-
This compound is added at various concentrations to compete with the immobilized ligand for binding to the BRPF1 bromodomain.
-
The amount of BRPF1 bound to the solid support is quantified using qPCR.
-
The Kd is calculated based on the displacement of the reference ligand by this compound.
-
Selectivity is determined by performing the assay across a large panel of different bromodomains.[5]
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of this compound to engage with BRPF1 within a cellular context.
Caption: Principle of the NanoBRET™ cellular target engagement assay for BRPF1.
Protocol:
-
HEK293 cells are co-transfected with plasmids encoding for BRPF1 fused to NanoLuc® luciferase (energy donor) and HaloTag® fused to histone H3.3 (energy acceptor).[5]
-
A cell-permeable fluorescent HaloTag® ligand is added, which serves as the energy acceptor.
-
The interaction between BRPF1 and histones brings the NanoLuc® and the fluorescent ligand into close proximity, generating a BRET signal upon addition of the NanoLuc® substrate.[5]
-
Cells are treated with varying concentrations of this compound.
-
This compound binding to BRPF1 disrupts its interaction with histones, leading to a decrease in the BRET signal.
-
The cellular IC50 is determined as the concentration of this compound that causes a 50% reduction in the BRET signal.[5]
Clinical Development Status
Currently, there are no clinical trials underway for this compound.[9] It is primarily utilized as a chemical probe for in vitro and in vivo preclinical research to investigate the biological functions of the BRPF1 bromodomain.[9]
Conclusion
This compound is a highly potent and selective inhibitor of the BRPF1 bromodomain. Its well-characterized in vitro and in vivo properties, along with its demonstrated cellular target engagement, make it an invaluable tool for the scientific community to further elucidate the role of BRPF1 in health and disease. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
BRPF1 Inhibitor GSK6853: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) has emerged as a critical epigenetic regulator implicated in the development and progression of various cancers. As a key scaffolding component of the MOZ/MORF histone acetyltransferase (HAT) complexes, BRPF1 plays a pivotal role in chromatin remodeling and the transcriptional activation of oncogenes.[1][2][3][4] Its overexpression is frequently associated with poor prognosis in several malignancies, including hepatocellular carcinoma, non-small cell lung cancer (NSCLC), breast cancer, and glioma, making it a compelling target for therapeutic intervention.[1][5][6]
GSK6853 is a potent and highly selective small molecule inhibitor of the BRPF1 bromodomain.[7][8][9] By binding to the acetyl-lysine binding pocket of BRPF1, this compound disrupts its interaction with acetylated histones, thereby modulating gene expression and impeding cancer cell growth.[2][10] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support researchers in the field of oncology drug discovery.
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | CCK-8 | [1][5][6] |
| H1975 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | CCK-8 | [1][5][6] |
| U87-MG | Glioblastoma | 26.47 | CCK-8 | [11] |
| U251 | Glioblastoma | 35.55 | CCK-8 | [11] |
| HuT-78 | T-cell lymphoma | pIC50 of 8.6 (endogenous BRPF1 binding) | Chemoproteomic competition binding assay | [7][12] |
| NanoBRET™ Assay | Cellular Target Engagement | IC50 of 20 nM | NanoBRET™ | [12] |
| TR-FRET Assay | Biochemical Assay | IC50 of 8 nM | TR-FRET | [12] |
| BROMOscan | Biochemical Assay | Kd of 0.3 nM | BROMOscan | [12] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways. Two primary mechanisms have been elucidated: disruption of the BRPF1-MOZ/MORF complex and inhibition of the JAK2/STAT3 signaling pathway.
BRPF1-MOZ/MORF Histone Acetyltransferase Complex
BRPF1 is an essential scaffold protein for the assembly and activity of the MOZ (KAT6A) and MORF (KAT6B) histone acetyltransferase complexes.[2][3][4] These complexes, which also include ING5 and MEAF6, are responsible for the acetylation of histone H3 at lysine 9 (H3K9ac), lysine 14 (H3K14ac), and lysine 23 (H3K23ac).[2][10][13] This acetylation leads to a more open chromatin structure, facilitating the transcription of target genes, including key oncogenes like E2F2 and EZH2.[14] this compound, by inhibiting the BRPF1 bromodomain, prevents the recruitment of the HAT complex to chromatin, thereby downregulating the expression of these oncogenes and suppressing cancer cell proliferation.
JAK2/STAT3 Signaling Pathway in NSCLC
In non-small cell lung cancer (NSCLC), this compound has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][5][6] This pathway is a critical driver of cell proliferation and survival in many cancers.[15] Inhibition of BRPF1 by this compound leads to a decrease in the phosphorylation of JAK2 and STAT3.[1] The subsequent inactivation of STAT3 results in the downregulation of its target genes, including Cyclin A2 (CCNA2), a key regulator of the cell cycle.[1] This leads to G0/G1 cell cycle arrest and a reduction in NSCLC cell proliferation.[5][6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., A549, H1975, U87-MG, U251)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[11][16]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0 to 100 µM.[5][6] A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.[11]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[16][17]
-
Measure the absorbance at 450 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the clonogenic survival and proliferative capacity of single cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified period (e.g., 72 hours).[18]
-
Harvest the cells and perform a cell count.
-
Seed a low density of viable cells (e.g., 500 cells per well) into 6-well plates containing fresh complete culture medium without the inhibitor.[6]
-
Incubate the plates for 10-14 days at 37°C, allowing colonies to form.[16]
-
Wash the colonies twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15-60 minutes.[6]
-
Stain the colonies with crystal violet solution for 15-30 minutes.[6][19]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[20]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
70% ice-cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 50 µM) or vehicle control for 24 hours.[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[21][22]
-
Incubate the fixed cells on ice for at least 30 minutes or overnight at -20°C.[21][22]
-
Wash the cells twice with PBS to remove the ethanol.[21]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[5]
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze the DNA content of the cells using a flow cytometer.[23]
-
Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[5]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRPF1, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-CCNA2, anti-E2F2, anti-EZH2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to investigate the direct binding of BRPF1 to the promoter regions of its target genes, such as E2F2 and EZH2.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-BRPF1, anti-H3K14ac, and normal IgG as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.[24]
-
Quench the cross-linking reaction with glycine.[24]
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody (anti-BRPF1 or anti-H3K14ac) or a negative control IgG.[25]
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of target genes (E2F2, EZH2) and a negative control region.[18]
-
Analyze the data using the percent input method to determine the enrichment of BRPF1 or H3K14ac at the target gene promoters.[18][24]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[26]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).[8] The dosing regimen (dose and frequency) should be optimized.
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[26]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of BRPF1 and a promising therapeutic candidate for the treatment of various cancers. Its ability to disrupt key oncogenic signaling pathways through a well-defined epigenetic mechanism provides a strong rationale for its continued investigation in preclinical and clinical settings. This technical guide offers a comprehensive resource for researchers, providing essential data, detailed protocols, and mechanistic insights to facilitate further studies on the role of BRPF1 inhibition in cancer therapy.
References
- 1. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 2. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 4. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
- 13. mdpi.com [mdpi.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 16. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Colony Formation [protocols.io]
- 19. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. biorxiv.org [biorxiv.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
GSK6853: A Technical Guide for Studying Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK6853, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This document details the mechanism of action, key quantitative data, experimental protocols, and the role of this compound in elucidating epigenetic regulatory pathways.
Introduction to this compound and BRPF1
This compound is a selective benzimidazolone inhibitor of the BRPF1 bromodomain.[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of the MYST family of histone acetyltransferase (HAT) complexes, including the MOZ/MORF complexes.[1][3] These complexes play a pivotal role in chromatin remodeling and transcriptional regulation by acetylating histone tails, a key epigenetic modification associated with active gene expression. The BRPF1 bromodomain specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific chromatin loci. By inhibiting the BRPF1 bromodomain, this compound disrupts this interaction, leading to altered gene expression and providing a powerful tool to investigate the biological functions of BRPF1-containing HAT complexes.
Mechanism of Action
This compound functions as a competitive inhibitor of the BRPF1 bromodomain, preventing its engagement with acetylated histone tails. This disruption of the "reader" function of BRPF1 consequently interferes with the recruitment and activity of the associated MOZ/MORF HAT complexes at specific genomic locations. This leads to a reduction in histone acetylation at these sites, altering chromatin structure and modulating the transcription of target genes.
References
The Structural Basis of GSK6853 BRPF1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a crucial scaffold protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes.[1] These complexes play a significant role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer.[2][3] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, an interaction critical for its function.[3][4] GSK6853 has emerged as a potent and highly selective chemical probe for the BRPF1 bromodomain, enabling detailed investigation of its biological roles.[5][6][7] This technical guide provides an in-depth overview of the structural basis of this compound's inhibition of BRPF1, including quantitative binding data, detailed experimental methodologies, and visual representations of key processes.
Quantitative Data Summary
The following tables summarize the binding affinity, selectivity, and physicochemical properties of this compound for the BRPF1 bromodomain, as determined by various biochemical and cellular assays.
Table 1: Binding Affinity of this compound for BRPF1
| Assay Type | Parameter | Value | Reference(s) |
| BROMOscan® | pKd | 9.5 | [5][7] |
| Kd | 0.3 nM | [4] | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | pIC50 | 8.1 | [7] |
| IC50 | 8 nM | [4] | |
| NanoBRET™ Cellular Target Engagement | pIC50 | 7.7 | [7] |
| IC50 | 20 nM | [4] | |
| Chemoproteomic Competition Binding (Endogenous BRPF1) | pIC50 | 8.6 | [4] |
Table 2: Selectivity of this compound
| Bromodomain Family | Selectivity Fold | Reference(s) |
| All other bromodomains (in BROMOscan® panel) | >1600-fold | [5][7] |
| BRPF2 | >90-fold | [7] |
| BET family | >500-fold | [7] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Chrom logD (pH 7.4) | 2.0 | [7] |
| CLND Solubility | 140 µg/mL | [7] |
| Mouse Bioavailability (IP) | 85% | [7] |
| Mouse Bioavailability (PO) | 22% | [7] |
Structural Basis of Inhibition
The high affinity and selectivity of this compound for the BRPF1 bromodomain are underpinned by specific molecular interactions, as revealed by X-ray crystallography. The crystal structure of the BRPF1 bromodomain in complex with this compound (PDB ID: 5G4R) elucidates the key binding features.
This compound docks into the acetyl-lysine binding pocket of the BRPF1 bromodomain. A crucial interaction involves a hydrogen bond between the piperazine 4-NH of this compound and the backbone carbonyl of Asn651 in BRPF1. The (R)-enantiomer of the 2-methylpiperidine group is the more potent, and it occupies a pocket near Pro658. This proline residue is not conserved across the BRPF subfamily, being replaced by serine in BRPF2 and asparagine in BRPF3, which contributes to the selectivity of this compound.
Caption: Binding mode of this compound within the BRPF1 bromodomain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BRPF1 Bromodomain Expression and Purification for Crystallography
This protocol describes the expression and purification of the BRPF1 bromodomain suitable for structural studies.
-
Expression:
-
The gene encoding the human BRPF1 bromodomain (typically residues 615-731) is cloned into an expression vector, often with an N-terminal glutathione S-transferase (GST) or polyhistidine (His) tag.
-
The construct is transformed into E. coli cells (e.g., BL21(DE3) strain).
-
Cells are grown in a rich medium like Terrific Broth at 37°C until an OD600 of ~1.3 is reached.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.25 mM.
-
The culture is then incubated at a lower temperature, such as 16°C, for approximately 16 hours to enhance soluble protein expression.[8]
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Nonidet P-40, 1 mM DTT) containing lysozyme.[8]
-
Cells are lysed by sonication, and the lysate is cleared by centrifugation.
-
The supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Glutathione-Sepharose for GST tags or Ni-NTA for His tags).
-
The affinity tag is typically removed by proteolytic cleavage (e.g., with TEV or PreScission protease).
-
Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.
-
X-ray Crystallography
This protocol outlines the general steps for determining the co-crystal structure of the BRPF1 bromodomain with this compound.
-
Complex Formation:
-
Purified BRPF1 bromodomain is concentrated to a suitable concentration (e.g., 2.3 mM).[8]
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
-
-
Crystallization:
-
The protein-inhibitor complex is screened for crystallization conditions using vapor diffusion methods (sitting or hanging drop).
-
Crystallization screens are set up using commercially available kits (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research).[8]
-
Drops containing a mixture of the protein-ligand complex and the reservoir solution are equilibrated against a larger volume of the reservoir solution.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known bromodomain structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
Caption: Workflow for X-ray crystallography of the BRPF1-GSK6853 complex.
BROMOscan® Competition Binding Assay
BROMOscan® is a competition binding assay used to determine the dissociation constants (Kd) of compounds for a panel of bromodomains.
-
Assay Principle:
-
A DNA-tagged BRPF1 bromodomain is used.
-
An immobilized ligand that binds to the BRPF1 bromodomain is prepared on a solid support.
-
This compound is incubated with the DNA-tagged BRPF1.
-
This mixture is then added to the immobilized ligand.
-
If this compound binds to BRPF1, it will prevent the bromodomain from binding to the immobilized ligand.[5][9]
-
-
Quantification:
-
The amount of BRPF1 bound to the solid support is quantified by qPCR of the attached DNA tag.
-
A dose-response curve is generated by varying the concentration of this compound, from which the Kd is calculated.[5]
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of this compound to BRPF1 in living cells.
-
Assay Principle:
-
The BRPF1 protein is expressed in cells as a fusion with NanoLuc® (nLuc) luciferase (the energy donor).
-
A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells (the energy acceptor).
-
When the tracer binds to the nLuc-BRPF1 fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs.[10][11]
-
-
Procedure:
-
HEK293T cells are transfected with a plasmid encoding the nLuc-BRPF1 fusion protein.
-
After an 18-hour expression period, the cells are harvested and resuspended in OptiMEM.[12]
-
Varying concentrations of this compound are added to the cells in a 96-well plate and incubated for 18 hours at 37°C.[4]
-
The NanoBRET™ tracer and the NanoBRET™ furimazine substrate are added.
-
The BRET signal is measured using a plate reader equipped with filters for the donor (450 nm) and acceptor (610 nm) emission wavelengths.[4][12]
-
The displacement of the tracer by this compound results in a decrease in the BRET signal, allowing for the determination of the IC50.
-
Caption: Schematic of the NanoBRET™ target engagement assay.
Conclusion
This compound is a powerful and selective tool for probing the function of the BRPF1 bromodomain. Its high affinity is driven by specific interactions within the acetyl-lysine binding pocket, and its selectivity is conferred by interactions with non-conserved residues. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other BRPF1 inhibitors, facilitating further research into the therapeutic potential of targeting this key epigenetic reader.
References
- 1. uniprot.org [uniprot.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. eubopen.org [eubopen.org]
Methodological & Application
Application Notes: GSK6853 as a Selective BRPF1 Bromodomain Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eubopen.org [eubopen.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publications — CETSA [cetsa.org]
Application Notes and Protocols for In Vivo Studies with GSK6853
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK6853 in preclinical in vivo research. This compound is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), a key scaffolding protein in MYST histone acetyltransferase (HAT) complexes.[1][2][3][4] By inhibiting the BRPF1 bromodomain, this compound disrupts the interaction with acetylated histones, leading to modulation of gene expression and subsequent anti-proliferative effects in various cancer models.[1][2]
Mechanism of Action
This compound is a selective inhibitor of the BRPF1 bromodomain, with a reported pKd of 9.5, showing over 1600-fold selectivity against a broad panel of other bromodomains.[1][5] BRPF1 is a crucial component of the MOZ/MORF HAT complexes, which are involved in histone H3 acetylation. By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound prevents the recruitment of the HAT complex to chromatin, thereby inhibiting downstream gene transcription.[1][2] This targeted inhibition has shown therapeutic potential in preclinical studies of various cancers, including Non-Small Cell Lung Cancer (NSCLC) and ovarian cancer.[1][6] In NSCLC, this compound has been shown to exert its anti-proliferative effects by downregulating the JAK2/STAT3 signaling pathway, leading to reduced expression of Cyclin A2 (CCNA2) and subsequent cell cycle arrest.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a closely related analog, GSK5959.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| BRPF1 pKd | 9.5 | [1] |
| BRPF1 TR-FRET pIC50 | 8.1 | [7] |
| Selectivity over other bromodomains | >1600-fold | [1] |
Table 2: Pharmacokinetic Properties of this compound in Male CD1 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Intraperitoneal (3 mg/kg) | Reference |
| Blood Clearance (CLb) | 107 mL/min/kg | - | - | [2] |
| Volume of Distribution (Vd) | 5.5 L/kg | - | - | [2] |
| Terminal Half-life (t1/2) | 1.7 h | - | - | [2] |
| Cmax | - | 42 ng/mL | 469 ng/mL | [2] |
| Tmax | - | 1.5 h | 0.25 h | [2] |
| Bioavailability (F%) | - | 22% | 85% | [2] |
Table 3: In Vivo Efficacy of the BRPF1 Inhibitor GSK5959 (a close analog of this compound) in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Subcutaneous MHCC97L HCC xenograft in nude mice | GSK5959 (30 mg/kg) | Intraperitoneal injection, once daily for 2 weeks | Significant suppression of tumor growth | N/A |
Note: Specific quantitative tumor growth inhibition data for GSK5959 was not available in the searched literature. The study reported a significant reduction in tumor volume and weight compared to the vehicle control.
Experimental Protocols
Formulation of this compound for In Vivo Administration
For in vivo studies, this compound can be formulated as a clear solution. The intraperitoneal (i.p.) route of administration is recommended due to its high bioavailability (85%) in mice.[2] The working solution should be prepared fresh on the day of use.[1]
Protocol 1: PEG-based formulation [1]
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used.
-
This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
Protocol 2: SBE-β-CD-based formulation [1]
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 10% DMSO to 90% of the 20% SBE-β-CD in saline solution.
-
This formulation also provides a clear solution with a solubility of at least 2.5 mg/mL.[1]
Protocol 3: Corn oil-based formulation [1]
-
Add 10% DMSO to 90% corn oil.
-
This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[1]
Representative In Vivo Efficacy Study Protocol (Based on GSK5959 in an HCC Xenograft Model)
Disclaimer: The following protocol is based on a study using GSK5959, a close analog of this compound. This should serve as a starting point, and optimization for specific cancer models and for this compound may be required.
Objective: To evaluate the anti-tumor efficacy of a BRPF1 inhibitor in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Cancer cell line (e.g., MHCC97L for HCC)
-
Immunocompromised mice (e.g., nude mice)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a suitable medium (e.g., PBS).
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm3).
-
-
Animal Randomization:
-
Measure tumor volumes and randomize mice into treatment and control groups with comparable mean tumor volumes.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound (e.g., a starting dose of 30 mg/kg, based on the GSK5959 study) or vehicle via intraperitoneal injection.
-
Treat the animals according to the desired schedule (e.g., once daily for 14 consecutive days).
-
-
Monitoring:
-
Monitor animal health and body weight regularly (e.g., daily or every other day).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) to calculate tumor volume (Volume = 0.5 x length x width2).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting for target engagement).
-
Visualizations
Signaling Pathway of this compound in NSCLC
References
- 1. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK6853 Treatment in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK6853, a potent and selective chemical probe for the BRPF1 bromodomain, in cell culture models. Detailed protocols for key experiments are provided to facilitate the investigation of its biological functions and therapeutic potential.
Introduction
This compound is a high-affinity inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain, exhibiting exceptional selectivity over other bromodomains.[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[3][4] By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound competitively inhibits its interaction with acetylated histones, thereby disrupting the formation and function of the associated HAT complexes.[4][5] This inhibitory action leads to alterations in gene expression and subsequent cellular effects, including cell cycle arrest, induction of apoptosis, and reduced cell proliferation, migration, and invasion in various cancer cell lines.[1][3]
Mechanism of Action
This compound specifically targets the bromodomain of BRPF1. This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of the MYST HAT complexes (containing enzymes like MOZ or MORF) to chromatin. By competitively binding to this pocket, this compound prevents the "reading" of this epigenetic mark by BRPF1. This leads to the disruption of the assembly and chromatin localization of the BRPF1-containing HAT complexes, ultimately resulting in altered histone acetylation patterns and dysregulation of target gene expression.
Caption: this compound Signaling Pathway.
Data Presentation
The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.
| Assay Type | Target | Value | Reference |
| BROMOscan | BRPF1 | pKd = 9.5 | [2][3] |
| TR-FRET | BRPF1 | pIC50 = 8.1 | [4][6] |
| TR-FRET | BRPF2/3 | pIC50 = 5.1/4.8 | [4][7] |
| TR-FRET | BRD4 BD1/2 | pIC50 = 4.7/<4.3 | [4][7] |
| Chemoproteomic Competition Binding (HuT-78 cells) | Endogenous BRPF1 | pIC50 = 8.6 | [2][3] |
| NanoBRET Cellular Target Engagement | BRPF1B | IC50 = 20 nM | [5] |
Table 1: Biochemical and Cellular Potency of this compound
| Cell Line | Assay | Effect | Concentration Range | Reference |
| OVCAR-3 (Ovarian Cancer) | MTT | Dose- and time-dependent antiproliferative effect | Up to 10 µM | [1] |
| PEO4 (Ovarian Cancer) | MTT | Dose- and time-dependent antiproliferative effect | Up to 10 µM | [1] |
| A549 (Non-Small Cell Lung Cancer) | CCK-8 | Concentration-dependent reduction in cell viability | 0 - 400 µM | [3] |
| H1975 (Non-Small Cell Lung Cancer) | CCK-8 | Concentration-dependent reduction in cell viability | 0 - 400 µM | [3] |
| A549 | Colony Formation | Dose-dependent suppression of colony numbers | 25, 50, 100 µM | [3] |
| H1975 | Colony Formation | Dose-dependent suppression of colony numbers | 25, 50, 100 µM | [3] |
| A549 and H1975 | Flow Cytometry | Induction of G0/G1 cell cycle arrest and apoptosis | 25, 50, 100 µM | [3] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
Experimental Protocols
A general workflow for studying the effects of this compound in cell culture is depicted below.
Caption: Experimental Workflow for this compound Treatment.
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., OVCAR-3, PEO4, A549, H1975)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin/streptomycin)
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or 10 cm dishes for protein/RNA extraction). Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare working solutions of this compound in cell culture medium from the stock solution. Ensure the final concentration of DMSO is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT or CCK-8)
Protocol (using CCK-8 as an example): [3]
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and treat with various concentrations of this compound for the desired duration.[3]
-
Add 10 µL of CCK-8 reagent to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against BRPF1, p-JAK2, p-STAT3, Cyclin A2, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Visualize the protein bands using an ECL detection system.[3]
Immunoprecipitation (IP)
Note: This is a general protocol that should be optimized for the specific protein of interest.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Primary antibody for the target protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Prepare cell lysates as described for Western blotting, but use a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting.
Chromatin Immunoprecipitation (ChIP)
Note: This is a complex technique requiring careful optimization. A general outline is provided.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody against the protein of interest (e.g., BRPF1) or a specific histone mark
-
Protein A/G beads
-
Wash and elution buffers
-
Proteinase K and RNase A
-
DNA purification kit
Protocol:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitate the chromatin using an antibody specific to the protein of interest.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Analyze the purified DNA by qPCR or sequencing to identify the genomic regions bound by the protein of interest.
Concluding Remarks
This compound serves as a valuable tool for dissecting the biological roles of BRPF1 in various cellular processes. The protocols outlined above provide a framework for investigating the effects of BRPF1 inhibition in cell culture models. It is recommended to use concentrations of this compound no higher than 1 µM in cell-based assays to minimize the potential for off-target effects.[2] Researchers should always include appropriate vehicle and negative controls in their experiments for accurate data interpretation.
References
- 1. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK6853, a Potent and Selective BRPF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studies involving GSK6853, a highly potent and selective chemical probe for the BRPF1 bromodomain. Detailed protocols for key in vitro and cellular assays are provided to facilitate the investigation of its biological function and therapeutic potential.
Introduction
This compound is a selective benzimidazolone inhibitor of the BRPF1 bromodomain, a key component of MYST histone acetyltransferase (HAT) complexes.[1][2] BRPF1 acts as a scaffolding protein, assembling these complexes which play crucial roles in transcriptional regulation, DNA repair, and recombination.[3] this compound exhibits exceptional potency and selectivity for BRPF1, making it an invaluable tool for elucidating the biological roles of this specific bromodomain.[4][5] Recent studies have demonstrated its anti-proliferative effects in non-small cell lung cancer (NSCLC) by modulating the JAK2/STAT3 signaling pathway.[6][7]
Mechanism of Action and Signaling Pathway
This compound functions by binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby disrupting its interaction with acetylated histones. This inhibition of BRPF1 scaffolding function can impact the activity of the associated MYST HAT complexes, leading to downstream effects on gene expression. In the context of NSCLC, this compound has been shown to suppress the JAK2/STAT3 signaling pathway, a critical oncogenic pathway.[6][7] This leads to the downregulation of target genes such as Cyclin A2 (CCNA2), resulting in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[6][7]
Caption: this compound inhibits BRPF1, impacting the JAK2/STAT3 pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular potency of this compound from various biochemical and cellular assays.
Table 1: In Vitro Binding Affinity and Potency
| Assay Type | Target | Value | Reference |
| BROMOscan™ | BRPF1 | pKd = 9.5 | [2][4] |
| TR-FRET | BRPF1 | pIC50 = 8.1 (IC50 = 8 nM) | [1][3][8] |
| KD | BRPF1 | 0.3 nM | [3] |
Table 2: Cellular Target Engagement and Activity
| Assay Type | Cell Line | Value | Reference |
| NanoBRET™ | HEK293 | Cellular IC50 = 20 nM | [3] |
| Chemoproteomics | HUT-78 | pIC50 = 8.6 | [3][9] |
Table 3: Selectivity Profile
| Target | Fold Selectivity over BRPF1 | Reference |
| Other Bromodomains | >1600-fold | [1][3][4][5] |
| BRPF2/3 | >100-fold (pIC50 = 5.1/4.8) | [8] |
| BRD4 BD1/2 | >1000-fold (pIC50 = 4.7/<4.3) | [8] |
Experimental Protocols
Detailed protocols for key assays are provided below. To minimize the chance of off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays.[1][2][3]
Protocol 1: NanoBRET™ Cellular Target Engagement Assay
This protocol is adapted from the methods described by the Structural Genomics Consortium.[3]
Objective: To quantify the engagement of this compound with BRPF1 in live cells.
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Materials:
-
HEK293 cells
-
NanoLuc-BRPF1b bromodomain (aa 625-741) fusion construct
-
Histone H3.3-HaloTag construct
-
Transfection reagent
-
Phenol red-free DMEM with 4% FBS
-
NanoBRET™ 618 fluorescent ligand (Promega)
-
This compound
-
96-well white assay plates (e.g., Corning Costar #3917)
-
NanoBRET™ furimazine substrate (Promega)
-
Plate reader capable of measuring BRET signals (e.g., CLARIOstar BMG)
Procedure:
-
Co-transfect HEK293 cells with plasmids encoding NanoLuc-BRPF1 and HaloTag-Histone H3.3.
-
Twenty hours post-transfection, harvest the cells, wash with PBS, and resuspend in phenol red-free DMEM containing 4% FBS.
-
To the experimental samples, add the NanoBRET™ 618 fluorescent ligand to a final concentration of 100 nM. Prepare a control sample without the fluorescent ligand.
-
Adjust the cell density to 2 x 10^5 cells/mL and plate into a 96-well white assay plate.
-
Add this compound at a range of final concentrations (e.g., 0-33 µM) to the wells.
-
Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.
-
Add the NanoBRET™ furimazine substrate to all wells at a final concentration of 10 µM.
-
Read the plate within 5 minutes using a plate reader equipped with a 450/80 nm bandpass filter and a 610 nm longpass filter.
-
Calculate the corrected BRET ratio by subtracting the 610 nm/450 nm emission ratio of the control sample (no fluorescent ligand) from that of the experimental samples.
-
Plot the corrected BRET ratio against the this compound concentration to determine the cellular IC50 value.
Protocol 2: Chemoproteomic Competition Binding Assay
This protocol is based on the methodology used to assess the binding of this compound to endogenous BRPF1.[3]
Objective: To determine the potency and selectivity of this compound for endogenous BRPF1 in cell lysates.
Caption: Workflow for the chemoproteomic competition binding assay.
Materials:
-
HUT-78 cells
-
Lysis buffer
-
This compound
-
Derivatized sepharose beads
-
Wash buffer (lysis buffer with 0.2% NP-40)
-
2x SDS sample buffer with DTT
-
Iodoacetamide
-
4-12% NuPAGE gels (Invitrogen)
-
Colloidal Coomassie stain
Procedure:
-
Prepare nuclear and chromatin extracts from HUT-78 cells.
-
Spike the cell extracts with varying concentrations of this compound and incubate for 45 minutes at 4°C.
-
Equilibrate derivatized sepharose beads in lysis buffer.
-
Add the pre-incubated cell extracts to the equilibrated beads and incubate to allow for protein binding.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using 2x SDS sample buffer supplemented with DTT.
-
Alkylate the eluted proteins with iodoacetamide.
-
Separate the proteins by SDS-PAGE on a 4-12% NuPAGE gel.
-
Stain the gel with colloidal Coomassie.
-
Analyze the protein bands to assess the competition of this compound with the beads for binding to endogenous BRPF1 and other proteins. Quantify the band intensities to determine the pIC50.
Protocol 3: Cell Proliferation Assay (CCK-8)
This protocol is based on the methodology used to assess the anti-proliferative effects of this compound on NSCLC cells.[6][7]
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for 48 hours.
-
Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against this compound concentration to determine the IC50.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is based on the methodology used to investigate the effect of this compound on the JAK2/STAT3 pathway.[6][7]
Objective: To analyze the expression and phosphorylation status of key proteins in a signaling pathway following this compound treatment.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3, anti-CCNA2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK6853 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffolding protein in the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[3][4] By inhibiting the BRPF1 bromodomain, this compound disrupts the recognition of acetylated histones, leading to downstream effects on gene transcription. Dysregulation of BRPF1 has been implicated in various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC), making it a promising therapeutic target.[4][5]
These application notes provide a comprehensive overview of the administration of this compound in mouse models, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols for in vivo studies.
Mechanism of Action
This compound functions by selectively binding to the bromodomain of BRPF1, preventing its interaction with acetylated lysine residues on histone tails. This disrupts the assembly and function of the MOZ/MORF HAT complexes, which are responsible for histone acetylation and subsequent chromatin remodeling. The inhibition of this process leads to the downregulation of key oncogenes and signaling pathways, such as the JAK2/STAT3/CCNA2 axis, ultimately resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[5]
Signaling Pathway
The BRPF1-containing MOZ/MORF complex plays a critical role in transcriptional activation. BRPF1 acts as a scaffold, bringing together the catalytic HAT subunit (MOZ or MORF) and other regulatory proteins. The bromodomain of BRPF1 recognizes acetylated histones, anchoring the complex to chromatin and facilitating the acetylation of further histone residues. This epigenetic modification leads to a more open chromatin structure, allowing for the transcription of target genes involved in cell proliferation and survival. This compound competitively binds to the BRPF1 bromodomain, preventing this cascade of events.
Pharmacokinetic Profile in Mice
Pharmacokinetic studies have been conducted in male CD1 mice, with the intraperitoneal (IP) route of administration being recommended for potential pharmacodynamic models due to its favorable bioavailability.[2][6]
Table 1: Pharmacokinetic Parameters of this compound in Male CD1 Mice [2][6]
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 1 mg/kg | 3 mg/kg | 3 mg/kg |
| Cmax | - | 42 ng/mL | 469 ng/mL |
| Tmax | - | 1.5 h | 0.25 h |
| Bioavailability | - | 22% | 85% |
| Blood Clearance | 107 mL/min/kg | - | - |
| Volume of Distribution | 5.5 L/kg | - | - |
| Terminal Half-life | 1.7 h | - | - |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for the in vivo administration of this compound is as follows:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, take the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly. A suggested ratio is 1 part DMSO stock to 4 parts PEG300.
-
Add Tween-80 and mix until the solution is homogeneous. A suggested ratio is 0.5 parts Tween-80.
-
Finally, add saline to reach the desired final concentration and volume. A suggested ratio is 4.5 parts saline.
-
For example, to prepare 1 mL of a dosing solution, combine 100 µL of 25 mg/mL this compound in DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[7]
-
Ensure the final solution is clear and free of precipitation before administration.
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model Protocol
While specific in vivo efficacy studies with detailed protocols for this compound are not yet widely published, the following protocol is a general guideline for establishing an HCC xenograft model and can be adapted for testing this compound.
Materials:
-
Human HCC cell line (e.g., HepG2, Huh7)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel or a similar basement membrane matrix
-
This compound formulation
-
Vehicle control (formulation without this compound)
Experimental Workflow:
Protocol:
-
Cell Culture: Culture human HCC cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control via intraperitoneal injection at a predetermined dose and schedule. Note: The optimal therapeutic dose and schedule for this compound in vivo have not been definitively established in published literature and will require empirical determination.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blotting, gene expression analysis).
Data Presentation
While specific quantitative data from in vivo efficacy studies of this compound is not yet available in the public domain, the following table illustrates how such data would be presented.
Table 2: Illustrative Example of In Vivo Efficacy Data for this compound in an HCC Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| This compound | 10 mg/kg, daily IP | 800 ± 150 | 47% | +2 |
| This compound | 30 mg/kg, daily IP | 400 ± 100 | 73% | -3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a valuable tool for investigating the biological roles of BRPF1 in health and disease. Its high potency and selectivity, combined with a favorable pharmacokinetic profile for in vivo studies in mice, make it a promising candidate for preclinical evaluation in various cancer models. The protocols and information provided herein serve as a guide for researchers to design and execute experiments utilizing this compound in mouse models. Further studies are warranted to establish the optimal therapeutic dosages and to fully elucidate the in vivo efficacy of this compound in different disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Techniques for Measuring GSK6853 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2]. BRPF1 is a crucial scaffolding protein within histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex, playing a significant role in chromatin remodeling and gene transcription[1][2][3][4]. The bromodomain of BRPF1 specifically recognizes acetylated lysine residues on histone tails, an interaction critical for the recruitment of the HAT complex to chromatin[2][3]. Inhibition of this interaction by this compound provides a powerful tool to investigate the biological functions of BRPF1 and its role in disease, making the accurate measurement of its target engagement essential for both basic research and drug development.
This document provides detailed application notes and protocols for various established techniques to quantify the engagement of this compound with its target, BRPF1.
BRPF1 Signaling Pathway and this compound Mechanism of Action
BRPF1 acts as a scaffold within the MOZ/MORF HAT complexes. Its bromodomain recognizes and binds to acetylated lysine residues on histones, tethering the complex to specific chromatin regions. This facilitates the acetylation of histone H3 at lysine 23 (H3K23ac) by the catalytic subunit (MOZ/MORF), leading to chromatin relaxation and transcriptional activation of target genes involved in processes like cell differentiation and proliferation[2]. This compound is a competitive inhibitor of the BRPF1 bromodomain, preventing its association with acetylated histones and thereby disrupting the downstream signaling cascade[2][5].
Figure 1: BRPF1 signaling and this compound inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound target engagement with BRPF1 obtained from various assays.
| Assay Type | Parameter | Value | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | pIC50 | 8.1 | [2][6] |
| BROMOscan™ | Kd | 0.3 nM | |
| NanoBRET™ Cellular Target Engagement Assay | Cellular IC50 | 20 nM | [7] |
| Chemoproteomic Competition Binding Assay | pIC50 (endogenous BRPF1) | 8.6 | [7] |
Experimental Protocols
Herein, we provide detailed protocols for the key experimental techniques used to measure this compound target engagement.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of this compound to disrupt the interaction between the BRPF1 bromodomain and an acetylated histone peptide.
Figure 2: TR-FRET experimental workflow.
Materials:
-
Recombinant GST-tagged BRPF1 bromodomain
-
Biotinylated acetylated histone H4 peptide (e.g., H4K12ac)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the following to each well:
-
This compound or DMSO vehicle control.
-
A pre-mixed solution of GST-BRPF1 and Tb-anti-GST antibody (allow to pre-incubate for 30 minutes).
-
A pre-mixed solution of biotinylated acetyl-histone peptide and streptavidin-acceptor (allow to pre-incubate for 30 minutes).
-
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay quantifies the displacement of the BRPF1 bromodomain from histone H3.3 by this compound.
Figure 3: NanoBRET™ experimental workflow.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BRPF1 fusion protein and HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Luciferase Assay Substrate
-
This compound
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 1 hour at 37°C.
-
Dispense the cell suspension into a 96-well plate.
-
Add serial dilutions of this compound or DMSO to the wells and incubate for 2 hours at 37°C.
-
Prepare the Nano-Glo® Luciferase Assay Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a BRET-capable luminometer.
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to determine the cellular IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of BRPF1 upon this compound binding in intact cells.
Figure 4: CETSA experimental workflow.
Materials:
-
Cell line of interest (e.g., HUT-78)
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, anti-BRPF1 antibody, secondary antibody, ECL substrate)
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or DMSO vehicle for 1-2 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BRPF1 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble BRPF1 against the temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve indicates target engagement.
Chemoproteomic Competition Binding Assay
This assay confirms the binding of this compound to endogenous BRPF1 in a cellular lysate by competing with an affinity probe.
Materials:
-
Cell line of interest (e.g., HUT-78)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Immobilized broad-spectrum bromodomain inhibitor (e.g., on beads) or a biotinylated BRPF1 probe.
-
Streptavidin beads (if using a biotinylated probe)
-
Wash buffer
-
Elution buffer
-
Reagents and equipment for Western blotting or mass spectrometry
Protocol:
-
Prepare a cell lysate from the chosen cell line.
-
Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound for 1 hour at 4°C.
-
Add the immobilized bromodomain inhibitor beads or the biotinylated BRPF1 probe to each lysate aliquot.
-
If using a biotinylated probe, add streptavidin beads after a further incubation period.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluates for the presence of BRPF1 by Western blotting or for a comprehensive profile of bound proteins by mass spectrometry.
-
A decrease in the amount of BRPF1 pulled down in the presence of this compound indicates successful competition and target engagement.
Fluorescence Polarization (FP) Assay
This in vitro assay measures the disruption of the BRPF1-acetylated peptide interaction by this compound based on changes in the polarization of emitted light from a fluorescently labeled peptide.
Materials:
-
Recombinant BRPF1 bromodomain
-
Fluorescently labeled acetylated histone peptide (e.g., FITC-H4K12ac)
-
This compound
-
Assay Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, 50 mM NaCl)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled acetylated histone peptide at a fixed concentration.
-
Add the this compound dilutions or vehicle control.
-
Initiate the reaction by adding the BRPF1 bromodomain at a fixed concentration.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
The binding of the larger BRPF1 protein to the small fluorescent peptide will result in a high polarization signal. In the presence of a competing inhibitor like this compound, the peptide will be displaced, resulting in a lower polarization signal.
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration to determine the IC50.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers to accurately and reliably measure the target engagement of this compound with BRPF1. The choice of assay will depend on the specific research question, with biochemical assays like TR-FRET and FP being suitable for initial inhibitor characterization and high-throughput screening, while cellular assays such as NanoBRET™ and CETSA are crucial for confirming target engagement in a more physiologically relevant context. Chemoproteomics offers a powerful approach to validate binding to the endogenous protein in a complex biological matrix. By employing these methods, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. genecards.org [genecards.org]
- 2. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 4. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for GSK6853 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2]. BRPF1 is a crucial scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes[1][3][4]. These complexes play a significant role in epigenetic regulation by acetylating histones, particularly at H3K14 and H3K23, leading to changes in chromatin structure and gene expression[3][5][6]. Dysregulation of BRPF1 and the associated HAT complexes has been implicated in various diseases, including cancer[5][7].
These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to investigate the role of BRPF1 in protein-DNA interactions. The protocol is designed to be a starting point for researchers and can be optimized for specific cell types and experimental conditions.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain[3]. This prevents the recruitment of the BRPF1-containing HAT complexes to chromatin, thereby inhibiting the acetylation of histones at target gene promoters. The expected downstream effect is a change in the expression of BRPF1 target genes. For example, inhibition of BRPF1 has been shown to decrease the expression of the ABCB1 gene by reducing BRPF1 binding to its promoter[8][9][10].
Figure 1: Mechanism of this compound action on BRPF1-mediated histone acetylation.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound. Note that specific quantitative data from ChIP experiments (e.g., fold enrichment) using this compound is not yet widely available in published literature. The provided data pertains to its biochemical and cellular potency.
| Parameter | Value | Assay Type | Reference |
| IC50 | 8 nM | TR-FRET | --INVALID-LINK-- |
| pIC50 | 8.1 | TR-FRET | --INVALID-LINK-- |
| Kd | 0.3 nM | BROMOscan | --INVALID-LINK-- |
| Cellular IC50 | 20 nM | NanoBRET | --INVALID-LINK-- |
| Recommended Concentration | ≤ 1 µM | Cell-based assays | --INVALID-LINK-- |
Chromatin Immunoprecipitation (ChIP) Protocol using this compound
This protocol is a recommended starting point for performing a ChIP assay with this compound to investigate the occupancy of BRPF1 at specific genomic loci.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
PBS (ice-cold)
-
Cell lysis buffer
-
Chromatin shearing buffer (containing protease inhibitors)
-
Sonicator or micrococcal nuclease
-
Anti-BRPF1 antibody (ChIP-grade)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents (SYBR Green or probe-based)
-
Primers for target and control genomic regions (e.g., ABCB1 promoter and a negative control region)
Experimental Workflow
Figure 2: Experimental workflow for a ChIP assay using this compound.
Detailed Protocol
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency. b. Treat cells with this compound at a final concentration of up to 1 µM. A dose-response and time-course experiment is recommended to determine the optimal concentration and duration for your cell line. Include a vehicle control (DMSO) treatment. A typical treatment time is 24-48 hours.
2. Cross-linking and Cell Harvest: a. Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. b. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature. c. Wash the cells twice with ice-cold PBS. d. Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
3. Cell Lysis and Chromatin Shearing: a. Resuspend the cell pellet in cell lysis buffer and incubate on ice. b. Pellet the nuclei and resuspend in chromatin shearing buffer. c. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (MNase). The optimal shearing conditions should be determined empirically for each cell type. d. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation: a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads. b. Take an aliquot of the pre-cleared chromatin to serve as the input control. c. Incubate the remaining chromatin overnight at 4°C with either a ChIP-grade anti-BRPF1 antibody or a normal IgG control. d. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
5. Washes and Elution: a. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins. b. Elute the chromatin from the beads using elution buffer.
6. Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluates and the input control and incubate at 65°C for at least 4 hours to reverse the cross-links. b. Treat with RNase A and then Proteinase K to remove RNA and protein. c. Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
7. Data Analysis: a. Quantify the purified DNA. b. Perform qPCR using primers specific for the promoter of a known BRPF1 target gene (e.g., ABCB1) and a negative control region where BRPF1 is not expected to bind. c. Analyze the qPCR data using the percent input method or fold enrichment over the IgG control. A decrease in BRPF1 occupancy at the target promoter in this compound-treated cells compared to the vehicle control would indicate successful inhibition.
Controls and Optimization
-
Vehicle Control: Always include a DMSO-treated sample to compare with the this compound-treated sample.
-
IgG Control: A non-specific IgG immunoprecipitation should be performed for each condition to determine the background signal.
-
Positive and Negative Loci: Use qPCR primers for a known BRPF1 target gene (positive locus) and a gene desert or a gene not regulated by BRPF1 (negative locus).
-
Concentration and Time: Optimize the concentration and treatment duration of this compound for your specific cell line and experimental goals.
By following this protocol, researchers can effectively utilize this compound to probe the genomic landscape of BRPF1 and elucidate its role in gene regulation.
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Using GSK6853 for Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK6853 is a potent and highly selective chemical probe for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1), a key scaffolding protein in the assembly of MYST family histone acetyltransferase (HAT) complexes.[1][2] By inhibiting the BRPF1 bromodomain, this compound disrupts the interaction between BRPF1 and acetylated histones, leading to downstream effects on gene transcription.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in gene expression analysis, enabling researchers to investigate the functional role of the BRPF1 bromodomain in various biological processes and its potential as a therapeutic target.
Introduction
Epigenetic regulation is a critical layer of control for gene expression, and bromodomains are key "reader" domains that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. The BRPF (Bromodomain and PHD Finger-containing) family of proteins, including BRPF1, BRPF2, and BRPF3, are essential scaffolding components of the MOZ/MORF (MYST) family of histone acetyltransferase (HAT) complexes.[3] These complexes play crucial roles in transcriptional activation, DNA repair, and replication.[3]
This compound has emerged as a valuable tool for dissecting the specific functions of the BRPF1 bromodomain due to its high potency and selectivity.[1][4] Understanding the impact of this compound on the global transcriptome can provide insights into BRPF1-dependent cellular processes and identify potential therapeutic intervention points.
Mechanism of Action
This compound selectively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This competitive inhibition prevents the recruitment of the BRPF1-containing MYST complex to chromatin, thereby altering histone acetylation patterns and modulating the expression of target genes. Recent studies have shown that inhibition of BRPF1 by this compound can lead to cell cycle arrest and apoptosis in cancer cells by downregulating genes involved in critical cellular processes like DNA replication and homologous recombination.[5][6][7] A key signaling pathway identified to be modulated by this compound is the JAK2/STAT3/CCNA2 axis.[5][6][7]
Signaling Pathway Modulated by this compound
Caption: this compound inhibits the BRPF1 bromodomain, affecting gene expression and the JAK2/STAT3/CCNA2 pathway.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity | Reference |
| BRPF1 | TR-FRET | 8.1 | 8 | 9.5 | 0.3 | >1600-fold vs other bromodomains | [1][3] |
| BRPF2 | TR-FRET | 5.1 | - | - | - | [1] | |
| BRPF3 | TR-FRET | 4.8 | - | - | - | [1] | |
| BRD4 BD1 | TR-FRET | 4.7 | - | - | - | [1] | |
| BRD4 BD2 | TR-FRET | <4.3 | - | - | - | [1] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET Cellular Target Engagement | HEK293 | pIC50 | 7.7 | [1] |
| NanoBRET Cellular Target Engagement | HEK293 | IC50 | 20 nM | [3] |
| Chemoproteomic Competition Binding | HUT-78 | pIC50 (endogenous BRPF1) | 8.6 | [1][3] |
Experimental Protocols
General Recommendations for Cellular Assays
To minimize the potential for off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays.[1][8][9] A negative control compound, GSK9311, is available and should be used in parallel to distinguish specific BRPF1-dependent effects.[3]
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is adapted from studies investigating the antiproliferative effects of this compound on non-small cell lung cancer (NSCLC) cells.[5][6][7]
Materials:
-
Cell line of interest (e.g., A549, H1975)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a general workflow for analyzing global transcriptomic changes induced by this compound.
Caption: Workflow for analyzing gene expression changes induced by this compound using RNA sequencing.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1 or similar)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA sequencing library preparation kit
-
High-throughput sequencer
Procedure:
A. Cell Treatment and RNA Extraction:
-
Culture and treat cells with the desired concentration of this compound and vehicle control for the appropriate duration.
-
Harvest cells and perform total RNA extraction according to the manufacturer's protocol of the chosen kit.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
B. RNA Quality Control and Quantification:
-
Quantify the extracted RNA using a spectrophotometer or fluorometer.
-
Assess the integrity of the RNA by running an aliquot on an Agilent Bioanalyzer or similar instrument. High-quality RNA should have an RNA Integrity Number (RIN) of >8.
C. Library Preparation and Sequencing:
-
Proceed with a library preparation protocol suitable for your sequencing platform (e.g., Illumina). This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription, adapter ligation, and PCR amplification.
-
Perform quality control on the prepared libraries.
-
Sequence the libraries on a high-throughput sequencer to generate sufficient read depth for differential expression analysis.
D. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Conduct pathway and functional enrichment analysis (e.g., Gene Ontology, KEGG) on the differentially expressed genes to identify significantly affected biological processes and signaling pathways.
Protocol 3: Western Blotting for Validation of Target Gene Expression
This protocol can be used to validate the changes in protein expression of key genes identified from the RNA-seq data, such as CCNA2, and signaling proteins like JAK2 and STAT3.[5][6][7]
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., anti-CCNA2, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a powerful and specific tool for investigating the role of the BRPF1 bromodomain in gene regulation. The protocols outlined in this document provide a framework for researchers to explore the effects of BRPF1 inhibition on gene expression in their systems of interest. By combining cellular proliferation assays with global transcriptomic analysis and subsequent validation, a comprehensive understanding of the biological consequences of targeting the BRPF1 bromodomain can be achieved, potentially uncovering new avenues for therapeutic development.
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
GSK6853 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the BRPF1 bromodomain inhibitor, GSK6853, and strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).[1][2][3] BRPF1 is a scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin remodeling and gene transcription.[4][5]
Q2: How selective is this compound for its primary target, BRPF1?
A2: this compound exhibits exceptional selectivity for the BRPF1 bromodomain. In comprehensive screening panels, it has demonstrated over 1600-fold selectivity against a wide range of other human bromodomains, including those of the BET family.[1][2][4][6]
Q3: What are the known off-target effects of this compound?
A3: While highly selective, some off-target activities have been reported for this compound. A screen against a panel of 48 unrelated assays revealed only weak off-target activities compared to its potent BRPF1 inhibition.[1][7] More recently, a study identified a potential off-target effect on the ATP-binding cassette subfamily G member 2 (ABCG2) efflux transporter.[8] This interaction was observed to potentiate the cytotoxicity of an ABCG2 substrate, suggesting an inhibitory effect.
Q4: What is the recommended concentration of this compound to use in cell-based assays to minimize off-target effects?
A4: To minimize the likelihood of observing off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays.[1][5][7][9]
Q5: Is there a negative control compound available for this compound?
A5: Yes, GSK9311 is a structurally related analogue of this compound with significantly reduced activity on BRPF1 (over 100-fold less potent).[9] It is the recommended negative control to help differentiate on-target from potential off-target effects in cellular experiments.[4][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with BRPF1 inhibition. | Off-target effects: The observed phenotype might be due to the inhibition of a secondary target, such as ABCG2, especially at higher concentrations. | 1. Confirm on-target engagement: Use a target engagement assay like NanoBRET™ to confirm that this compound is engaging with BRPF1 at the concentrations used. 2. Use the negative control: Repeat the experiment with the inactive analogue, GSK9311, at the same concentration. A similar phenotype with GSK9311 would suggest an off-target effect. 3. Perform a dose-response experiment: Determine if the phenotype is dose-dependent. Off-target effects are often more pronounced at higher concentrations. 4. Consider the ABCG2 off-target: If your experimental system involves substrates of the ABCG2 transporter, the observed effects could be due to altered transport. |
| Inconsistent results between biochemical and cellular assays. | Cellular permeability and efflux: The compound may have poor cell permeability or be actively transported out of the cell, reducing its intracellular concentration and apparent potency. The off-target inhibition of ABCG2 could also influence the intracellular concentration of other compounds. | 1. Assess cellular target engagement: Employ a cellular target engagement assay (e.g., NanoBRET™) to measure the intracellular IC50. 2. Evaluate for ABCG2-mediated effects: If using co-treatments, determine if any of the other compounds are ABCG2 substrates. Use cell lines with varying levels of ABCG2 expression to assess if the phenotype is dependent on this transporter. |
| Difficulty in reproducing published data. | Variations in experimental conditions: Differences in cell lines, passage number, reagent quality, or assay protocols can lead to variability. | 1. Standardize protocols: Ensure your experimental protocols closely match those of the cited literature. 2. Cell line authentication: Verify the identity and purity of your cell lines. 3. Use fresh compound: this compound should be stored correctly and freshly prepared from stock for each experiment. |
Quantitative Data Summary
Table 1: On-Target Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| BRPF1 | TR-FRET | pIC50 = 8.1 (IC50 = 8 nM) | [6][7] |
| BRPF1 | BROMOscan™ | pKd = 9.5 (Kd = 0.3 nM) | [2][4] |
| Endogenous BRPF1 (HuT-78 cells) | Chemoproteomic Competition Binding | pIC50 = 8.6 | [1][9] |
| BRPF1 (Cellular) | NanoBRET™ Target Engagement | pIC50 = 7.7 (IC50 = 20 nM) | [1][4] |
| BRPF2/3 | TR-FRET | pIC50 = 5.1 / 4.8 | [6][8] |
| BRD4 BD1/2 | TR-FRET | pIC50 = 4.7 / <4.3 | [6][8] |
| Other Bromodomains | BROMOscan™ | >1600-fold selectivity over BRPF1 | [1][2][4] |
Table 2: Known Off-Target Profile of this compound
| Off-Target | Assay/System | Observation | Reference |
| Panel of 48 unrelated targets | Various biochemical and cellular assays | Only weak activities observed relative to BRPF1 potency. | [1][7] |
| ABCG2 Transporter | Combinatorial anticancer drug screen | Potentiated the cytotoxicity of the ABCG2 substrate TAK-243, suggesting inhibitory activity. | [8] |
Experimental Protocols
Protocol 1: BROMOscan™ Bromodomain Selectivity Profiling
This protocol provides a general overview of the BROMOscan™ competitive binding assay methodology.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.
-
Procedure:
-
A panel of DNA-tagged bromodomains is used.
-
The test compound (this compound) is incubated with the bromodomain protein.
-
The mixture is added to wells containing an immobilized ligand that binds to the bromodomain.
-
After an incubation period to allow for binding equilibrium, unbound protein is washed away.
-
The amount of bromodomain remaining bound to the immobilized ligand is quantified by qPCR.
-
A reduction in the qPCR signal compared to a vehicle control indicates that the test compound has bound to the bromodomain and prevented its interaction with the immobilized ligand.
-
Dissociation constants (Kd) are calculated by measuring the amount of bound bromodomain as a function of the test compound concentration.
-
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol outlines the steps for a NanoBRET™ assay to measure the intracellular binding of this compound to BRPF1.
-
Principle: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein-ligand engagement. A NanoLuc® luciferase-tagged BRPF1 is expressed in cells, and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added. When the tracer binds to the NanoLuc®-BRPF1, BRET occurs. A test compound that also binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfect cells (e.g., HEK293T) with a vector encoding for a NanoLuc®-BRPF1 fusion protein.
-
Plate the transfected cells in a white, opaque 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the cells and incubate.
-
Add the NanoBRET™ fluorescent tracer to the wells.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value.
-
Protocol 3: ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)
This protocol describes a common method to assess the inhibition of the ABCG2 transporter.
-
Principle: ABCG2 can efflux the fluorescent dye Hoechst 33342. Inhibition of ABCG2 will lead to an intracellular accumulation of the dye, resulting in an increased fluorescence signal.
-
Procedure:
-
Plate cells with known ABCG2 expression (e.g., ABCG2-overexpressing and parental cell lines) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a known ABCG2 inhibitor (positive control) for a defined period.
-
Add Hoechst 33342 to the wells and incubate.
-
Wash the cells to remove the extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
An increase in fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.
-
Visualizations
References
- 1. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. mdpi.com [mdpi.com]
- 5. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK6853 Dosage for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of GSK6853, a potent and selective BRPF1 bromodomain inhibitor, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective chemical probe that inhibits the BRPF1 bromodomain.[1][2][3] BRPF1 is a scaffolding protein crucial for the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and transcriptional regulation.[3][4] By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the function of these HAT complexes.[5]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: To minimize the potential for off-target effects, it is strongly recommended to use this compound at a concentration no higher than 1 µM in cellular assays.[2][3][4][6][7] Efficacy in cellular target engagement has been observed at nanomolar concentrations.[3][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound can be dissolved in DMSO to prepare a stock solution.[2][7] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
Q4: In which cancer cell lines has this compound shown anti-proliferative effects?
A4: this compound has demonstrated dose-dependent inhibition of proliferation in non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1975, where it induces G0/G1 cell cycle arrest and apoptosis.[1][4] It has also shown significant anti-proliferative effects in ovarian cancer cell models, including PEO4 and OVCAR-3.[5]
Quantitative Data Summary
The following table summarizes the reported potency and cellular activity of this compound. Researchers should note that the optimal concentration will be cell line-dependent and requires experimental determination.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| pKd | 9.5 | - | Biochemical | [1][2] |
| IC50 (biochemical) | 8 nM | - | TR-FRET | [8] |
| pIC50 (endogenous) | 8.6 | HUT-78 | Chemoproteomic Competition Binding | [3] |
| IC50 (cellular) | 20 nM | HEK293 (overexpression) | NanoBRET™ | [8] |
| Recommended Max Cellular Concentration | ≤ 1 µM | General | - | [2][3][4][6][7] |
Note: The anti-proliferative effects in A549, H1975, PEO4, and OVCAR-3 cells were shown to be dose-dependent, but specific IC50 values from those studies are not provided in the search results.
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol provides a general framework for determining the effect of this compound on cell viability. Optimization of cell seeding density and incubation time is crucial for accurate results.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a concentration range of 0 to 1 µM, and potentially higher for initial range-finding experiments (e.g., up to 100 µM as used in some studies for A549 and H1975 cells).[1] Include a DMSO-only control corresponding to the highest concentration of DMSO used.
-
Treatment: Remove the overnight culture medium and add the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time can vary between cell lines.[9]
-
Assay: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Target Engagement and Downstream Effects
This protocol can be used to assess the effect of this compound on the expression of downstream target proteins, such as Cyclin A2 (CCNA2), or to confirm target engagement by observing changes in downstream signaling pathways like JAK2/STAT3.[1][4]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CCNA2, anti-phospho-JAK2, anti-phospho-STAT3, or an antibody against a BRPF1-regulated protein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound dosage optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in cell viability assays | - Inconsistent cell seeding- Edge effects in the 96-well plate- Compound precipitation at higher concentrations | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Visually inspect the prepared drug dilutions for any signs of precipitation. If observed, prepare fresh dilutions and consider the solubility limits. |
| No significant effect on cell viability even at 1 µM | - The cell line may be resistant to BRPF1 inhibition.- Insufficient incubation time.- this compound degradation. | - Confirm BRPF1 expression in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours).- Prepare fresh dilutions of this compound from a new aliquot for each experiment. |
| Unexpected cytotoxicity at low concentrations | - The cell line is highly sensitive to BRPF1 inhibition.- Off-target effects, although less likely at low concentrations. | - Perform a more detailed dose-response curve with smaller concentration increments in the nanomolar range.- If off-target effects are suspected, consider using a structurally distinct BRPF1 inhibitor as a control if available. |
| Inconsistent Western blot results | - Variable protein loading.- Suboptimal antibody concentrations.- Issues with protein transfer. | - Perform a protein quantification assay and ensure equal loading.- Titrate the primary and secondary antibodies to determine the optimal concentrations.- Confirm successful protein transfer by staining the membrane with Ponceau S. |
| Difficulty detecting changes in downstream protein levels | - The chosen time point may not be optimal for observing changes.- The effect on the specific downstream target may be modest. | - Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect.- Investigate alternative downstream markers of BRPF1 inhibition. |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GSK6853 experimental variability
Welcome to the technical support center for GSK6853, a potent and selective chemical probe for the BRPF1 bromodomain. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and interpret their results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain.[1][2] Its mechanism of action is to bind to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its interaction with acetylated histones and other acetylated proteins. This disruption of protein-protein interactions interferes with the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes, which play crucial roles in chromatin modification and gene regulation.[1]
Q2: What is the recommended concentration of this compound for cell-based assays?
To minimize the potential for off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays.[3][4][5] While this compound is highly selective for BRPF1, higher concentrations may lead to engagement with other cellular targets.
Q3: What are the known off-target effects of this compound?
Screening of this compound against a panel of unrelated targets has shown only weak off-target activities at concentrations significantly higher than its BRPF1 potency.[1][3] However, researchers should be aware of potential downstream effects that may not be a direct result of BRPF1 inhibition. For example, inhibition of BRPF1 by this compound has been shown to suppress the JAK2/STAT3 signaling pathway in non-small cell lung cancer cells.[6][7]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C to maintain stability.[8] Avoid repeated freeze-thaw cycles of stock solutions. For in vivo experiments, specific formulation protocols are available, often involving a combination of DMSO, PEG300, Tween-80, and saline.[8]
Troubleshooting Experimental Variability
Issue 1: Lower than Expected Cellular Potency
Question: The IC50 value of this compound in my cellular assay is significantly higher than the reported values (e.g., NanoBRET IC50 of ~20 nM). What could be the cause?
Possible Causes and Solutions:
-
Cellular Permeability: While this compound is cell-permeable, differences in cell lines, cell density, and assay duration can affect its intracellular concentration.
-
Solution: Ensure that the incubation time is sufficient for the compound to reach its target. You may need to optimize the incubation time for your specific cell line and assay.
-
-
Target Expression Levels: The level of BRPF1 expression in your cell line can influence the observed potency. Lower expression levels may require less inhibitor to achieve a functional effect.
-
Solution: Verify the expression level of BRPF1 in your cell line using techniques like Western blotting or qPCR.
-
-
Assay-Specific Factors: The choice of assay can impact the apparent potency. For example, a proliferation assay measures a downstream functional outcome that may require sustained target inhibition over a longer period compared to a direct target engagement assay like NanoBRET.
-
Solution: Consider using a direct target engagement assay, such as the NanoBRET™ assay described below, to confirm target inhibition in your cells.
-
-
Compound Stability and Solubility: Improper storage or handling can lead to degradation or precipitation of the compound.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final concentration of DMSO is compatible with your cells and does not exceed recommended levels (typically <0.5%).
-
Issue 2: Inconsistent Results in Downstream Analysis (e.g., Western Blot)
Question: I am treating cells with this compound to look at downstream signaling changes (e.g., p-STAT3 levels), but my Western blot results are variable. What should I check?
Possible Causes and Solutions:
-
Treatment Conditions: Inconsistent treatment times, cell densities, or serum concentrations in the media can all contribute to variability.
-
Solution: Standardize your cell culture and treatment protocols. Ensure all experimental replicates are treated identically.
-
-
Lysate Preparation: Incomplete cell lysis or protein degradation can lead to inconsistent results.
-
Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.
-
-
Antibody Performance: The quality and specificity of your primary and secondary antibodies are critical.
-
Solution: Validate your antibodies to ensure they specifically recognize the target protein. Run appropriate controls, such as positive and negative cell lysates.
-
-
Loading Controls: Inaccurate protein quantification and loading can lead to misinterpretation of the results.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading by probing for a housekeeping protein (e.g., GAPDH, β-actin).
-
Issue 3: High Background Signal in NanoBRET™ Assay
Question: I am performing a NanoBRET™ target engagement assay for BRPF1 with this compound, but I am observing a high background signal. What can I do to reduce it?
Possible Causes and Solutions:
-
Sub-optimal Donor-Acceptor Ratio: An incorrect ratio of the NanoLuc®-BRPF1 fusion protein to the HaloTag®-Histone H3.3 protein can lead to increased background.
-
Solution: Optimize the transfection amounts of the donor and acceptor plasmids to find the ratio that gives the best signal-to-background window.
-
-
Cell Density: Plating too many or too few cells can affect the assay window.
-
Solution: Optimize the cell seeding density for your specific cell line in the 96-well plate format.
-
-
Incubation Times: Incorrect incubation times with the NanoBRET® tracer or the inhibitor can lead to high background.
-
Solution: Follow the recommended incubation times in the protocol. Ensure that the inhibitor is pre-incubated with the cells for a sufficient period before adding the tracer.
-
-
Reader Settings: Improper filter sets or read times on the plate reader can contribute to high background.
-
Solution: Use the recommended filter sets for NanoBRET™ assays (450 nm for donor and >600 nm for acceptor) and optimize the read time.
-
Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | Potency (pIC50) | Potency (IC50) | Reference |
| TR-FRET | BRPF1 | 8.1 | 8 nM | [1] |
| BROMOscan | BRPF1 | 9.5 (pKd) | 0.3 nM (Kd) | [1] |
| NanoBRET™ Cellular Engagement | BRPF1B-Histone H3.3 | 7.7 | 20 nM | [1] |
| Chemoproteomic Competition | Endogenous BRPF1 | 8.6 | - | [1] |
Table 2: Selectivity Profile of this compound
| Bromodomain | Potency (pIC50) | Selectivity vs. BRPF1 | Reference |
| BRPF1 | 8.1 | - | [9] |
| BRPF2 | 5.1 | >1000-fold | [9] |
| BRPF3 | 4.8 | >1000-fold | [9] |
| BRD4 BD1 | 4.7 | >1000-fold | [9] |
| BRD4 BD2 | <4.3 | >1000-fold | [9] |
| Overall | - | >1600-fold over other bromodomains | [1] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Male CD1 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 1 | - | - | - | [3] |
| Oral (PO) | 3 | 42 | 1.5 | 22 | [3] |
| Intraperitoneal (IP) | 3 | 469 | 0.25 | 85 | [3] |
Key Experimental Protocols
Protocol 1: NanoBRET™ Cellular Target Engagement Assay
This protocol is adapted from the methods described by the Structural Genomics Consortium.[1]
-
Cell Plating: Seed HEK293 cells in a 96-well white plate at a density of 2 x 10^5 cells/mL.
-
Transfection: Co-transfect cells with plasmids encoding NanoLuc®-BRPF1 and HaloTag®-Histone H3.3.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Addition: Add this compound at various concentrations to the cells and incubate for the desired time (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ 618 fluorescent ligand (acceptor) to the cells.
-
Substrate Addition: Add the NanoBRET™ furimazine substrate (donor).
-
Signal Detection: Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the corrected BRET ratio by subtracting the background (cells with donor only) from the raw BRET ratio (acceptor/donor). Plot the corrected BRET ratio against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling
This protocol is a general guideline for analyzing changes in protein expression or phosphorylation following this compound treatment, based on the methodology used to study the JAK/STAT pathway.[6]
-
Cell Treatment: Plate cells and treat with this compound or vehicle control (e.g., DMSO) for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
Visualizations
Caption: this compound inhibits the BRPF1 bromodomain, leading to downstream effects on gene expression and signaling pathways like JAK/STAT.
Caption: A typical experimental workflow for characterizing the activity of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: GSK6853 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK6853. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3][4][5] One supplier suggests that the solid compound is stable for at least four years when stored at this temperature.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO or ethanol.[1][3][4][6] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[6][7] For shorter-term storage, -20°C is also acceptable.[6][7] It is generally recommended to use fresh solutions for experiments.[1][7]
Q3: What is the stability of this compound in different solvents and at various temperatures?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. The table below summarizes the available data.
| Form | Storage Temperature | Duration | Solvent | Source |
| Solid | -20°C | ≥ 4 years | N/A | [3] |
| Solid | -20°C | At least 6 months | N/A | [5] |
| Stock Solution | -80°C | 2 years | In solvent | [7] |
| Stock Solution | -80°C | 1 year | In solvent | [6] |
| Stock Solution | -20°C | 1 year | In solvent | [7] |
| Stock Solution | -20°C | 1 month | In solvent | [6] |
Q4: I observed precipitation in my this compound solution. What should I do?
A4: If you observe precipitation, it may be due to the solubility limits of this compound in the chosen solvent. Gentle warming and/or sonication can be used to aid dissolution.[7] Ensure you are using a fresh, high-quality solvent, as moisture absorption in solvents like DMSO can reduce solubility.[6] If the issue persists, consider preparing a fresh stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage procedures against the recommended guidelines. 2. Prepare a fresh stock solution of this compound. 3. Perform a quality control check on your this compound stock, if possible (e.g., via HPLC). |
| Reduced potency in cell-based assays | Repeated freeze-thaw cycles of the stock solution leading to degradation. | 1. Always aliquot stock solutions into single-use volumes. 2. Avoid using a stock solution that has been frozen and thawed multiple times. |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility. 2. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo studies.[7] |
Signaling Pathway
This compound is a potent and selective inhibitor of the BRPF1 bromodomain. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit cell proliferation by suppressing the JAK2/STAT3 signaling pathway, which leads to a downstream reduction in CCNA2 (Cyclin A2) expression, resulting in cell cycle arrest.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Workflow for a Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.
Workflow Diagram:
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the this compound solution to the following stress conditions in parallel:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the solution at 80°C in a temperature-controlled oven, protected from light.
-
Photostability: Expose the solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.
-
Analysis:
-
Analyze the samples using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to quantify the amount of undegraded this compound and detect any degradation products.
-
Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the degradation products to aid in their identification.
-
If necessary, isolate the major degradation products and characterize their structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 7. selleckchem.com [selleckchem.com]
improving GSK6853 efficacy in cellular assays
Welcome to the technical support center for GSK6853, a potent and selective chemical probe for the BRPF1 bromodomain. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize the efficacy of this compound in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective inhibitor of the BRPF1 bromodomain.[1][2][3][4][5] BRPF1 is a scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play crucial roles in chromatin remodeling and gene transcription.[5][6]
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its interaction with acetylated histones.[7] This disruption of BRPF1's scaffolding function for MYST HAT complexes leads to downstream effects on gene expression and cellular processes.
Q3: What is the recommended concentration of this compound for cellular assays?
To minimize the risk of off-target effects, it is recommended to use a concentration of no higher than 1 µM in cell-based assays.[1][3][6][8][9]
Q4: Is there a negative control compound available for this compound?
Yes, GSK9311 is the recommended negative control for this compound.[6][10] It is a structurally related analogue with significantly reduced potency, making it suitable for distinguishing on-target from off-target effects.[10]
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][3] For stock solutions, dissolve in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observed cellular activity | Suboptimal compound concentration: The concentration of this compound may be too low to effectively inhibit BRPF1 in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration for your system. Start with a range from 10 nM to 1 µM. |
| Poor cell permeability: Although this compound is cell-permeable, different cell lines can have varying uptake efficiencies. | Increase the incubation time with this compound. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) as high concentrations can affect cell health and permeability. | |
| Assay insensitivity: The chosen cellular assay may not be sensitive enough to detect the effects of BRPF1 inhibition. | Consider using a more direct measure of target engagement, such as a NanoBRET™ cellular target engagement assay, or a downstream assay known to be affected by BRPF1 inhibition, like monitoring changes in specific gene expression or protein levels.[6] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and overall health can significantly impact experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. |
| Inaccurate compound concentration: Errors in serial dilutions or degradation of the compound can lead to inconsistent effective concentrations. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the concentration of your stock solution periodically. | |
| Observed off-target effects | Concentration is too high: Using this compound at concentrations above the recommended 1 µM increases the likelihood of engaging off-target proteins. | Lower the concentration of this compound to the lowest effective dose determined from your dose-response experiments. Always aim to stay at or below 1 µM.[1][3][6][9] |
| Compound is not the sole cause of the phenotype: The observed phenotype may be a result of the experimental system itself or an interaction with other reagents. | Use the negative control compound, GSK9311, at the same concentration as this compound to confirm that the observed phenotype is due to BRPF1 inhibition and not an off-target effect of the chemical scaffold.[6][10] A recent study has suggested a potential off-target effect on the ABCG2 transporter, which should be considered when interpreting results in cells expressing this transporter.[11] | |
| Compound precipitation in media | Poor solubility in aqueous solutions: While this compound has improved solubility compared to its precursors, it can still precipitate in cell culture media, especially at higher concentrations. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a cell-tolerable range (e.g., 0.1%). Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a fresh, lower concentration stock in DMSO. MedChemExpress provides protocols for formulating this compound for in vivo use which may be adapted for in vitro solubility challenges.[2] |
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of this compound in various assays.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Assay Type | Target/System | Value | Reference |
| TR-FRET | BRPF1 | pIC50 = 8.1 | [3][10][12] |
| BROMOscan | BRPF1 | pKd = 9.5 | [2] |
| NanoBRET™ Cellular Assay | NanoLuc-BRPF1 & Halo-Histone H3.3 | IC50 = 20 nM | [6][12] |
| Chemoproteomic Competition Binding | Endogenous BRPF1 in HuT-78 cells | pIC50 = 8.6 | [1][6] |
Table 2: Selectivity Profile of this compound
| Target Bromodomain | Selectivity vs. BRPF1 | Reference |
| BRPF2/3 | >1600-fold | [10] |
| BRD4 BD1/2 | >1600-fold | [10] |
| Other Bromodomains (panel of 34) | >1600-fold | [1] |
Experimental Protocols
NanoBRET™ Cellular Target Engagement Assay
This protocol is adapted from the methods described for assessing this compound's cellular activity.[6]
-
Cell Seeding:
-
Culture cells (e.g., HEK293) expressing NanoLuc-BRPF1 bromodomain fusion protein and HaloTag-Histone H3.3 fusion protein.
-
Adjust cell density to 2 x 10^5 cells/mL.
-
Plate cells in a 96-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the negative control GSK9311.
-
Add the compounds directly to the cell media at final concentrations ranging from 0 to 33 µM.
-
Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Add NanoBRET™ furimazine substrate to all wells at a final concentration of 10 µM.
-
Read the plate within 5 minutes using a plate reader equipped with 450/80 nm bandpass and 610 nm longpass filters.
-
Cell Proliferation (CCK-8) Assay
This protocol is based on studies investigating the antiproliferative effects of this compound.[13][14]
-
Cell Seeding:
-
Seed cells (e.g., A549 or H1975) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with increasing concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the dose-response curve.
-
Visualizations
Caption: this compound inhibits BRPF1 binding to acetylated histones.
Caption: A logical workflow for troubleshooting low this compound activity.
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. probechem.com [probechem.com]
- 13. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
interpreting unexpected results with GSK6853
Welcome to the technical support center for GSK6853. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers interpret unexpected experimental results when using this potent and selective BRPF1 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective chemical probe that inhibits the BRPF1 bromodomain.[1] BRPF1 (Bromodomain and PHD Finger-containing protein 1) acts as a scaffolding protein essential for assembling MYST family histone acetyltransferase (HAT) complexes.[2][3] By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the normal function of these chromatin-modifying complexes.[4]
Q2: How selective is this compound?
A2: this compound demonstrates exceptional selectivity. It has been shown to be over 1600-fold more selective for BRPF1 compared to a wide panel of other bromodomains.[2][5] Its high selectivity makes it a valuable tool for studying the specific biological functions of BRPF1.
Q3: What is the recommended concentration for cell-based assays?
A3: To minimize the risk of potential off-target effects, it is recommended to use a concentration of 1 µM or lower in cellular assays.[2][5][6] While screening against a panel of 48 unrelated targets revealed only weak off-target activities, using the lowest effective concentration is always best practice.[2][7]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is suitable for in vivo experiments.[2][8] Pharmacokinetic studies in male CD1 mice have shown that intraperitoneal (IP) administration provides good bioavailability (85%) and is a suitable route for dosing in PK/PD models.[5][7]
Interpreting Unexpected Results: A Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: I'm observing a much stronger phenotype or unexpected synergy with another drug than anticipated. What could be the cause?
A5: This may be due to a potential off-target effect. A recent study identified that this compound and structurally similar compounds can inhibit the efflux transporter ABCG2.[9] This inhibition can lead to increased intracellular accumulation of other compounds that are ABCG2 substrates, thereby potentiating their cytotoxic effects.[9]
Recommended Actions:
-
Use a Negative Control: Use the structurally related but functionally inactive compound, GSK9311, to determine if the observed effect is due to BRPF1 inhibition or an off-target effect.[4][9]
-
Test for ABCG2 Inhibition: If you suspect synergy, investigate whether your other compounds are known ABCG2 substrates.
-
Reduce Concentration: Lower the concentration of this compound to the lowest effective dose for BRPF1 inhibition to minimize potential off-target activities.[5][6]
Q6: My experiment shows a weak or no effect. What are the possible reasons?
A6: A lack of response can stem from several factors, from compound handling to the biological context of your model.
Troubleshooting Steps:
-
Confirm Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved. You may need to use solvents like DMSO to prepare a stock solution, and sonication or gentle heating can aid dissolution.[1][5]
-
Verify Concentration and Stability: Prepare fresh dilutions from a properly stored stock solution for each experiment. This compound stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1]
-
Assess Target Expression: Confirm that your cellular model expresses BRPF1. Note that there are two isoforms of BRPF1 (A and B) generated by alternative splicing. Isoform A contains a residue insertion that prevents binding to acetylated histones, which could potentially affect its interaction with inhibitors.[4]
-
Check Cellular Uptake: Although this compound has demonstrated cellular permeability, issues with uptake can vary between cell lines.[2]
-
Review Assay Conditions: Ensure your assay endpoint is relevant to BRPF1 function. BRPF1 is part of a larger complex, and its inhibition may not produce a strong phenotype in all biological contexts or at all time points.
Q7: I am observing cell cycle arrest and increased apoptosis. Is this an expected outcome?
A7: Yes, this is a plausible and reported outcome of this compound treatment in certain cancer cell lines. A recent study on non-small cell lung cancer (NSCLC) showed that this compound significantly inhibited cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis.[10][11] This effect was linked to the downregulation of the JAK2/STAT3 signaling pathway, leading to reduced expression of Cyclin A2 (CCNA2), a key regulator of cell cycle progression.[10]
Data and Potency Summary
Table 1: this compound Potency and Selectivity
| Assay Type | Target | Potency | Selectivity | Reference |
|---|---|---|---|---|
| TR-FRET | BRPF1 | pIC₅₀ = 8.1 | >1600-fold vs. other bromodomains | [5] |
| BROMOscan | BRPF1 | pKd = 9.5 | >1600-fold vs. other bromodomains | [2][1] |
| NanoBRET™ Cellular Assay | BRPF1b-Histone H3.3 Interaction | IC₅₀ = 20 nM | - | [4] |
| Chemoproteomics (HUT-78 cells) | Endogenous BRPF1 | pIC₅₀ = 8.6 | Selective over BRD3 |[4] |
Table 2: Pharmacokinetic Properties of this compound in Male CD1 Mice
| Administration Route | Dose | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Reference |
|---|---|---|---|---|---|
| Intravenous (IV) | 1 mg/kg | - | - | - | [5] |
| Oral (PO) | 3 mg/kg | 22% | 1.5 | 42 | [5] |
| Intraperitoneal (IP) | 3 mg/kg | 85% | 0.25 | 469 |[5] |
Visual Guides and Pathways
Caption: Mechanism of action for this compound inhibitor.
Caption: Workflow for troubleshooting unexpected results.
Caption: Proposed signaling pathway in NSCLC cells.[10][11]
Key Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Solubility: this compound is soluble in DMSO up to 81 mg/mL (197.81 mM) and in 1eq. HCl up to 40.95 mg/mL (100 mM).[5] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and SBE-β-CD have been described.[1]
-
Procedure:
-
Use fresh, high-quality DMSO to prepare a concentrated stock solution (e.g., 10 mM or 20 mM).[5]
-
If precipitation occurs, gentle warming and/or sonication can be used to ensure the compound is fully dissolved.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Protocol 2: NanoBRET™ Cellular Target Engagement Assay [4]
This assay measures the displacement of BRPF1 from histone H3.3 in live cells.
-
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-BRPF1 (bromodomain) and Histone H3.3-HaloTag®
-
Phenol red-free DMEM with 4% FBS
-
NanoBRET™ 618 fluorescent ligand (Promega)
-
Furimazine substrate (Promega)
-
White 96-well assay plates
-
-
Methodology:
-
Co-transfect HEK293 cells with NanoLuc-BRPF1 and Histone H3.3-HaloTag® vectors.
-
After 20 hours, wash the cells with PBS and resuspend them in phenol red-free media.
-
Add the NanoBRET™ 618 ligand (100 nM final concentration) to the experimental samples (not the control).
-
Adjust cell density to 2 x 10⁵ cells/mL and plate in a white 96-well plate.
-
Add this compound or control compounds at desired final concentrations (e.g., 0-33 µM).
-
Incubate for 18 hours at 37°C with 5% CO₂.
-
Add the furimazine substrate (10 µM final concentration).
-
Read the plate within 5 minutes using a luminometer equipped with 450/80 nm (donor) and 610 nm longpass (acceptor) filters.
-
Calculate the corrected BRET ratio by subtracting the 610nm/450nm ratio of the control (no ligand) from the experimental samples. The result is often multiplied by 1000 to be expressed in milliBRET units (mBU).
-
Protocol 3: Cell Viability (CCK-8) Assay [10]
This protocol assesses the anti-proliferative effects of this compound.
-
Materials:
-
Your cell line of interest (e.g., A549, H1975)
-
96-well plates
-
Complete growth medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
Technical Support Center: Overcoming GSK6853 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming experimental challenges related to GSK6853 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] It binds to the BRPF1 bromodomain with high affinity, preventing its interaction with acetylated histones and thereby modulating gene transcription.[4][5] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and activity of MYST family histone acetyltransferase (HAT) complexes.[4][5]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound can arise from several mechanisms. One of the key reported mechanisms is the upregulation of drug efflux pumps, particularly ABCB1 (also known as P-glycoprotein or MDR1).[6][7] BRPF1 has been shown to directly bind to the promoter of the ABCB1 gene and enhance its expression, leading to increased efflux of the drug from the cell.[6][7] Another potential mechanism involves alterations in downstream signaling pathways, such as the JAK2/STAT3/CCNA2 axis, which is implicated in cell cycle progression and proliferation.[8]
Q3: How can I confirm if ABCB1 overexpression is the cause of resistance in my cell line?
A3: You can investigate the role of ABCB1 in this compound resistance through several experimental approaches:
-
Western Blotting: Compare the protein levels of ABCB1 in your resistant cell line versus the parental (sensitive) cell line. An increased level of ABCB1 in the resistant line would suggest its involvement.
-
RT-qPCR: Measure the mRNA expression levels of the ABCB1 gene in both sensitive and resistant cells.
-
Functional Assays: Use a known ABCB1 inhibitor, such as verapamil or elacridar, in combination with this compound. If the combination restores sensitivity to this compound, it strongly suggests that ABCB1-mediated drug efflux is a key resistance mechanism.
-
CUT&RUN-qPCR: This technique can be used to determine if there is increased binding of BRPF1 to the ABCB1 promoter in resistant cells compared to sensitive cells.[7]
Q4: What is a suitable negative control for my this compound experiments?
A4: GSK9311 is the recommended negative control for this compound.[1][2][9] It is a structurally related analogue of this compound with significantly lower activity against BRPF1.[1][9][10] Using GSK9311 alongside this compound will help you to distinguish the specific effects of BRPF1 inhibition from any potential off-target effects of the chemical scaffold.
Q5: What is the recommended concentration of this compound for cell-based assays?
A5: To minimize the chance of off-target effects, it is recommended to use a concentration of no higher than 1 µM in cell-based assays.[2][10] The cellular IC50 for this compound in a NanoBRET™ target engagement assay has been reported to be around 20 nM.[4] However, the optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Compound Solubility Issues | This compound is soluble in DMSO.[2] Ensure that your stock solution is fully dissolved before preparing working dilutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform single-cell suspension and optimize seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay. |
| Assay Incubation Time | The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Include the negative control GSK9311 in your experiments to confirm that the observed effects are due to BRPF1 inhibition.[1][2][9] |
| Cell Line Contamination | Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination. |
Problem 2: Difficulty in overcoming this compound resistance with combination therapies.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Combination Ratios | The synergistic effect of combination therapies is often dependent on the ratio of the two drugs. Perform a matrix of concentrations for both this compound and the combination agent (e.g., a BET inhibitor like JQ1 or a taxane) to identify the optimal synergistic ratio. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical for synergy. Investigate sequential versus co-administration of this compound and the other therapeutic agent. |
| Alternative Resistance Mechanisms | If targeting ABCB1 or combining with BET inhibitors is not effective, consider investigating other resistance pathways. For example, examine the activation status of the JAK2/STAT3 pathway in your resistant cells. |
| Cell Line Specificity | The effectiveness of a particular combination therapy can be highly cell-line dependent. What works in one cancer type may not be effective in another. It is important to validate the combination in your specific model system. |
Data Presentation
Table 1: In Vitro Potency of this compound and its Negative Control GSK9311
| Compound | Target | Assay | pIC50 |
| This compound | BRPF1 | TR-FRET | 8.1 |
| BRPF1 | Chemoproteomic | 8.6 | |
| BRPF1B | NanoBRET™ | 7.7 (IC50 = 20 nM) | |
| GSK9311 | BRPF1 | TR-FRET | 6.0 |
| BRPF2 | TR-FRET | 4.3 | |
| Data compiled from multiple sources.[1][2][4][10] |
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, the combination drug (if applicable), and the negative control GSK9311 in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detailed Protocol: Western Blotting for BRPF1 and ABCB1
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRPF1, ABCB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
minimizing GSK6853 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain. The information provided is intended to help minimize potential toxicity in animal models and address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | BRPF1 is critical for hematopoiesis and embryonic development.[1][2][3] Inhibition of BRPF1 may lead to bone marrow failure, aplastic anemia, and developmental abnormalities, which can be lethal, especially at high doses or with prolonged treatment.[1][3] - Action: Reduce the dose of this compound. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Consider a less frequent dosing schedule. Monitor complete blood counts (CBCs) regularly to detect early signs of hematological toxicity. |
| Off-Target Effects | Although this compound is highly selective for BRPF1, off-target activities, though weak, cannot be entirely ruled out at higher concentrations.[4][5] - Action: Ensure the in-use concentration is as low as possible while still achieving the desired biological effect. It is recommended to use concentrations no higher than 1 µM in cell-based assays to minimize off-target effects.[5] |
| Formulation/Vehicle Toxicity | The vehicle used to dissolve and administer this compound could be contributing to toxicity. - Action: Review the composition of your vehicle. Common formulations include DMSO, PEG300, Tween-80, and saline.[6] Ensure the final concentration of each component is well-tolerated in the animal model. Run a vehicle-only control group to assess any vehicle-related toxicity. |
| Route of Administration | The chosen route of administration may lead to acute toxicity or poor bioavailability, necessitating higher, more toxic doses. The intraperitoneal (IP) route has been suggested as suitable for this compound.[4][7] - Action: If using a route other than IP, consider switching to IP administration. If using IP, ensure proper injection technique to avoid organ damage. |
Frequently Asked Questions (FAQs)
1. What are the potential on-target toxicities of this compound in animal models?
Based on genetic studies of BRPF1 knockout mice, the most significant potential on-target toxicities of this compound are expected to be:
-
Hematological Toxicity: BRPF1 is essential for the development of fetal hematopoietic stem cells.[1][2][3] Its inhibition may lead to bone marrow failure, aplastic anemia, and a severe deficiency in hematopoietic stem and progenitor cells.[1][3] This can manifest as pancytopenia (a reduction in red blood cells, white blood cells, and platelets).
-
Developmental and Teratogenic Effects: Global knockout of the Brpf1 gene is embryonically lethal.[8] The protein is crucial for the proper development of the brain, skeleton, and other organs.[9][10] Therefore, this compound should be used with extreme caution in pregnant animals and is expected to be teratogenic.
-
Gastrointestinal (GI) Toxicity: While not directly reported for this compound, GI toxicity is a known side effect of some bromodomain inhibitors. The role of BRPF1 in gut homeostasis is an area for consideration.[11]
2. What is the recommended starting dose for in vivo studies with this compound?
A specific maximum tolerated dose (MTD) for this compound has not been published. However, pharmacokinetic studies in male CD1 mice have used doses of 1 mg/kg for intravenous (IV) administration and 3 mg/kg for intraperitoneal (IP) and oral (PO) administration.[7] It is strongly recommended to perform a dose-range finding study in your specific animal model and strain to determine the optimal therapeutic window and MTD.
3. How can I monitor for this compound-induced toxicity?
Regular monitoring is crucial for early detection of adverse effects. Key monitoring parameters include:
-
Daily Clinical Observations: Monitor for changes in body weight, food and water intake, activity levels, and any signs of distress or morbidity.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to assess for signs of anemia, neutropenia, and thrombocytopenia.
-
Serum Chemistry: Analyze blood samples for markers of liver and kidney function.
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, perform a full histopathological examination of key organs, with a particular focus on the bone marrow, spleen, thymus, liver, and gastrointestinal tract.
4. Are there any known off-target effects of this compound?
This compound is a highly selective inhibitor of BRPF1, with over 1600-fold selectivity against other bromodomains.[4][5] Screening against a panel of 48 unrelated assays revealed only weak off-target activities.[4] To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration in your experiments.[5]
5. What is the best way to formulate this compound for in vivo administration?
Several formulation protocols have been suggested. One common method involves a multi-component vehicle to ensure solubility.[6]
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Note: It is essential to test the tolerability of the chosen vehicle in a control group of animals.
Quantitative Data Summary
Due to the limited publicly available preclinical toxicology data for this compound, a comprehensive table of dose-limiting toxicities cannot be provided. The following table summarizes the available pharmacokinetic data in male CD1 mice and highlights the predicted on-target toxicities.
| Parameter | Value | Reference |
| Animal Model | Male CD1 Mouse | [7] |
| Intravenous (IV) Dose | 1 mg/kg | [7] |
| IV Blood Clearance | 107 mL/min/kg | [7] |
| IV Volume of Distribution | 5.5 L/kg | [7] |
| IV Terminal Half-life | 1.7 h | [7] |
| Intraperitoneal (IP) Dose | 3 mg/kg | [7] |
| IP Bioavailability | 85% | [7] |
| Oral (PO) Dose | 3 mg/kg | [7] |
| PO Bioavailability | 22% | [7] |
| Predicted On-Target Toxicities | Hematological (Bone Marrow Failure, Aplastic Anemia), Developmental/Teratogenic Effects | [1][2][3][8][9][10] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Use the specific mouse strain that will be used for efficacy studies.
-
Group Allocation: Assign at least 3-5 mice per group. Include a vehicle-only control group and at least 3-4 dose level groups of this compound.
-
Dose Selection: Based on available pharmacokinetic data, a starting dose of 1-3 mg/kg (IP) can be considered, with subsequent groups receiving escalating doses (e.g., 5, 10, 20 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., IP) at the desired frequency (e.g., once daily) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for any signs of toxicity.
-
Collect blood samples (e.g., via tail vein) at baseline and at the end of the study for complete blood counts.
-
-
Endpoint: The study is complete at the end of the dosing period or when significant toxicity is observed. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable toxicity or greater than 10-15% body weight loss.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect key organs for histopathological analysis.
Protocol 2: Monitoring Hematological Toxicity
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count and differential, platelet count, hemoglobin, and hematocrit.
-
Frequency: Collect samples at baseline (before the first dose), once or twice weekly during the study, and at the terminal endpoint.
-
Data Analysis: Compare the hematological parameters of the this compound-treated groups to the vehicle control group. A significant decrease in any lineage may indicate hematotoxicity.
Visualizations
Caption: Mechanism of this compound-induced on-target toxicity.
Caption: Workflow for a dose-range finding toxicity study.
References
- 1. BRPF1 is essential for development of fetal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - BRPF1 is essential for development of fetal hematopoietic stem cells [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Isoform-specific involvement of Brpf1 in expansion of adult hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deficiency of the Chromatin Regulator Brpf1 Causes Abnormal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brf1 loss and not overexpression disrupts tissues homeostasis in the intestine, liver and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK6853 negative control GSK9311 experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the BRPF1 bromodomain inhibitor, GSK6853, and its negative control, GSK9311.
Frequently Asked Questions (FAQs)
Q1: What are this compound and GSK9311, and what are their primary uses?
A1: this compound is a potent and highly selective chemical probe that inhibits the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly of MYST histone acetyltransferase (HAT) complexes, which are involved in chromatin remodeling and gene transcription.[1][2][3] GSK9311 is a structurally similar analogue of this compound with significantly reduced activity against BRPF1, making it an ideal negative control for experiments with this compound.[4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain.[3] This prevents BRPF1 from recognizing acetylated histones, thereby disrupting the formation and function of the MOZ/MORF HAT complexes.[3][6] This leads to altered gene expression, which can result in the inhibition of cancer cell growth and the induction of apoptosis.[3]
Q3: Why is it important to use the negative control GSK9311?
A3: Using a negative control is critical to ensure that the observed biological effects are due to the specific inhibition of BRPF1 by this compound and not from off-target effects or the chemical scaffold itself. GSK9311 was designed by alkylating the 5-amide group of this compound, which results in a greater than 100-fold reduction in its ability to inhibit BRPF1.[4] Any cellular phenotype observed with this compound but not with an equivalent concentration of GSK9311 can be more confidently attributed to BRPF1 inhibition.
Q4: What is the recommended concentration of this compound for cell-based assays?
A4: To minimize the possibility of off-target effects, it is recommended to use this compound at a concentration no higher than 1.0 µM in cell-based assays.[1][4][5][7] The cellular IC50 for this compound in displacing BRPF1 from histone H3.3 has been reported to be 20 nM.[5] However, the optimal concentration will be cell-line and assay-dependent, so a dose-response experiment is always recommended.
Quantitative Data Summary
| Compound | Target | pIC50 (TR-FRET) | pKd | Cellular IC50 (NanoBRET) | Notes |
| This compound | BRPF1 | 8.1 | 9.5 | 20 nM | Potent and selective BRPF1 inhibitor.[1][8] |
| GSK9311 | BRPF1 | 6.0 | - | No significant effect | Negative control for this compound.[5] |
| This compound | BRPF2 | 5.1 | - | - | Shows significantly lower potency against other BRPF family members. |
| This compound | BRPF3 | 4.8 | - | - | |
| This compound | BRD4 BD1/2 | 4.7 / <4.3 | - | - | Demonstrates high selectivity over BET bromodomains. |
Signaling Pathway
This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by downregulating the JAK2/STAT3 signaling pathway, which in turn reduces the expression of Cyclin A2 (CCNA2), a key regulator of the cell cycle.[9][10][11]
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 10. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating GSK6853 Specificity for BRPF1
For researchers in epigenetics and drug discovery, the precise validation of chemical probes is paramount. This guide provides a comprehensive comparison of GSK6853, a potent inhibitor of the BRPF1 bromodomain, against other bromodomains to objectively demonstrate its specificity. By presenting key experimental data and detailed protocols, this guide serves as a valuable resource for scientists investigating the role of BRPF1 in health and disease.
Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a crucial scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes.[1][2][3] These complexes play a significant role in chromatin remodeling and gene transcription by acetylating histones.[1][3] Dysregulation of BRPF1 has been implicated in various cancers, making it a compelling therapeutic target.[1][4] this compound has emerged as a critical chemical tool to dissect the specific functions of the BRPF1 bromodomain.[5][6]
Quantitative Comparison of this compound Binding Affinity and Potency
This compound demonstrates exceptional potency and selectivity for the BRPF1 bromodomain. The following tables summarize the quantitative data from various biochemical and cellular assays, highlighting the specificity of this compound.
| Binding Affinity (Kd) Data from BROMOscan™ | |
| Bromodomain | pKd |
| BRPF1 | 9.5 |
| BRPF2 | < 6.4 |
| BRPF3 | < 6.4 |
| BRD4 (BD1) | < 6.4 |
| BRD4 (BD2) | < 6.4 |
| This demonstrates over 1600-fold selectivity for BRPF1. |
| Inhibitory Potency (pIC50) from TR-FRET Assay | |
| Bromodomain | pIC50 |
| BRPF1 | 8.1 |
| BRPF2 | 5.1 |
| BRPF3 | 4.8 |
| BRD4 (BD1) | 4.7 |
| BRD4 (BD2) | < 4.3 |
| Cellular Target Engagement (IC50) from NanoBRET™ Assay | |
| Target | Cellular IC50 (nM) |
| BRPF1 | 20 |
| Assay measures the displacement of BRPF1 from histone H3.3 in cells. |
As the data illustrates, this compound is a highly potent and selective inhibitor of BRPF1. In a broad panel of 34 bromodomains tested via BROMOscan, this compound showed a pKd of 9.5 for BRPF1, with greater than 1600-fold selectivity over all other bromodomains tested.[5][6] Similarly, TR-FRET assays confirm its high potency with a pIC50 of 8.1 for BRPF1, significantly higher than for other bromodomains like BRPF2, BRPF3, and the BET family member BRD4.[7][8] Furthermore, in-cell target engagement has been confirmed with a NanoBRET assay, showing a cellular IC50 of 20 nM.[2] For robust experimental design, a less active enantiomer, GSK9311, is available as a negative control.[2]
Experimental Protocols for Specificity Validation
To ensure the validity of research findings, rigorous experimental protocols are essential. Below are detailed methodologies for key assays used to determine the specificity of this compound.
BROMOscan™ Bromodomain Binding Assay
The BROMOscan™ technology (DiscoverX) is a competitive binding assay used to determine the dissociation constants (Kd) of compounds for a large panel of bromodomains.
-
Assay Principle: Test compounds are incubated with DNA-tagged bromodomains and an immobilized, proprietary ligand. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. The competition for the immobilized ligand by the test compound results in a decrease in the amount of bromodomain captured on the solid support.
-
Procedure:
-
A panel of bromodomains is screened at a fixed concentration of the test compound (e.g., 10 µM) to identify potential binders.
-
For compounds showing significant binding, a dose-response curve is generated by incubating varying concentrations of the compound with the target bromodomain and the immobilized ligand.
-
The Kd values are calculated from the dose-response curves using a proprietary algorithm.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method to measure the binding of a test compound to a target protein in a solution-based format.
-
Assay Principle: This assay measures the inhibition of the interaction between a bromodomain and an acetylated histone peptide. The bromodomain is typically tagged with a donor fluorophore (e.g., Europium) and the histone peptide with an acceptor fluorophore (e.g., APC). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that binds to the bromodomain will disrupt this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
The test compound is serially diluted in an appropriate buffer.
-
The tagged bromodomain and the tagged acetylated histone peptide are added to the wells of a microplate.
-
The test compound dilutions are added to the wells and incubated to allow for binding to reach equilibrium.
-
The plate is read on a TR-FRET-compatible plate reader, and the IC50 values are determined from the resulting dose-response curves.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay allows for the quantitative measurement of compound binding to a specific protein target within living cells.
-
Assay Principle: The target protein (BRPF1) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the active site of the target protein is added to the cells. In the absence of a competing compound, the tracer binds to the target, bringing the fluorophore in close proximity to the luciferase and resulting in a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET.
-
Procedure:
-
Cells are transiently transfected with a plasmid encoding the BRPF1-NanoLuc® fusion protein.
-
The transfected cells are plated in a multi-well plate.
-
The fluorescent tracer is added to the cells, followed by the addition of serial dilutions of the test compound.
-
The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths.
-
The IC50 values are calculated from the resulting dose-response curves.
-
Visualizing BRPF1's Role and Experimental Validation
To further clarify the context of this compound's application, the following diagrams illustrate the signaling pathway of BRPF1 and a typical experimental workflow for validating inhibitor specificity.
Caption: BRPF1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of a chemical probe.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK 6853 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 8. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
A Comparative Guide to BRPF1 Bromodomain Inhibitors: GSK6853 and Alternatives
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) has emerged as a significant therapeutic target in oncology and other fields due to its crucial role in chromatin remodeling and gene transcription.[1][2] As a key scaffolding protein, BRPF1 is essential for the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes.[1][2][3] These complexes play a pivotal role in acetylating histones, an epigenetic modification that regulates gene expression.[2] Dysregulation of BRPF1 has been implicated in various cancers, making its inhibition a promising therapeutic strategy.[1]
This guide provides a detailed comparison of GSK6853, a potent and highly selective BRPF1 inhibitor, with other notable BRPF1 inhibitors. The comparison is based on their biochemical and cellular potencies, selectivity profiles, and mechanisms of action, supported by experimental data.
Quantitative Comparison of BRPF1 Inhibitors
The following table summarizes the key quantitative data for this compound and other BRPF1 inhibitors, offering a clear comparison of their performance.
| Inhibitor | Type | Target(s) | Potency (BRPF1) | Selectivity | Reference(s) |
| This compound | Selective BRPF1 Inhibitor | BRPF1 Bromodomain | pIC50 = 8.1 (TR-FRET)[4]; pKd = 9.5[5][6] | >1600-fold selectivity over all other bromodomains tested.[4][5][6] | [4][5][6] |
| GSK5959 | Selective BRPF1 Inhibitor | BRPF1 Bromodomain | pIC50 = 7.1; pKD = 8.0 | 90-fold selectivity over BRPF2 and >500-fold over BET family members.[1] | [1] |
| OF-1 | Pan-BRPF Inhibitor | BRPF1B, BRPF2, BRPF3, TRIM24 | IC50 = 1.2 μM (BRPF1B)[7]; Kd = 100 nM (BRPF1B)[8] | Pan-BRPF inhibitor with good selectivity against other bromodomains (>100-fold).[8] | [7][8] |
| BAY-299 | Dual BRD1/TAF1 Inhibitor | BRD1 (BRPF2), TAF1 | >30-fold less potent on BRPF1 compared to BRD1.[9][10] | Potent and selective for BRD1 (BRPF2) and TAF1 over other bromodomains, including BRPF1.[9][10][11][12] | [9][10][11][12] |
| PFI-4 | BRPF1 Inhibitor | BRPF1 | Not specified in the provided results. | Not specified in the provided results. | [1] |
| NI-57 | Pan-BRPF Inhibitor | BRPF1, BRPF2, BRPF3 | Not specified in the provided results. | Pan-BRPF inhibitor.[1] | [1] |
| IACS-9571 | Dual TRIM24/BRPF1 Inhibitor | TRIM24, BRPF1 | Kd = 14 nM | 9- and 21-fold selectivity over BRPF2 and BRPF3, respectively.[1] | [1] |
BRPF1 Signaling Pathway and Inhibition
BRPF1 acts as a scaffold within HAT complexes, which are responsible for acetylating lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that allows for transcriptional activation. BRPF1 inhibitors, such as this compound, work by binding to the bromodomain of BRPF1, preventing it from recognizing and binding to acetylated histones.[2] This disruption of chromatin interaction inhibits the downstream gene expression regulated by BRPF1-containing HAT complexes.
Caption: BRPF1's role in histone acetylation and gene transcription, and its inhibition by this compound.
Experimental Protocols
The characterization and comparison of BRPF1 inhibitors involve a variety of biochemical and cellular assays. Below are the methodologies for some of the key experiments cited.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of inhibitors to the BRPF1 bromodomain.
-
Reagents: Recombinant BRPF1 bromodomain protein, a biotinylated histone peptide containing an acetylated lysine, a europium-labeled anti-tag antibody, and a streptavidin-conjugated fluorophore.
-
Procedure:
-
The BRPF1 protein is incubated with the biotinylated histone peptide.
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The europium-labeled antibody and streptavidin-fluorophore are added.
-
The plate is incubated to allow for binding equilibrium.
-
-
Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the histone peptide by the inhibitor.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is calculated from the dose-response curve.
BROMOscan™ Assay
This is a competitive binding assay used to determine the selectivity of an inhibitor against a large panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
-
Procedure:
-
The DNA-tagged bromodomain is incubated with the test inhibitor.
-
The mixture is added to a well containing the immobilized ligand.
-
After incubation, unbound bromodomain is washed away.
-
-
Detection: The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.
-
Data Analysis: The results are typically reported as the dissociation constant (Kd) or percent of control, providing a comprehensive selectivity profile.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells.
-
Reagents: Cells co-expressing the BRPF1 bromodomain fused to a NanoLuc® luciferase and a histone protein fused to a HaloTag® ligand.
-
Procedure:
-
The cells are treated with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.
-
The test inhibitor is added at various concentrations.
-
The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce light (energy donor).
-
-
Detection: The BRET signal, the ratio of acceptor emission to donor emission, is measured. A decrease in the BRET signal indicates that the inhibitor is displacing the histone from the BRPF1 bromodomain.
-
Data Analysis: The cellular IC50 value is determined from the dose-response curve.
Caption: A typical experimental workflow for the evaluation of BRPF1 inhibitors.
Summary of Findings
This compound stands out as a highly potent and exceptionally selective BRPF1 inhibitor.[4][5][6] Its greater than 1600-fold selectivity over other bromodomains makes it an invaluable chemical probe for elucidating the specific biological functions of the BRPF1 bromodomain.[4][5][6] In contrast, inhibitors like OF-1 and NI-57 are pan-BRPF inhibitors, targeting multiple members of the BRPF family, which can be useful for studying the broader effects of BRPF inhibition but lack the specificity of this compound.[1][7][8]
Dual inhibitors, such as IACS-9571 (TRIM24/BRPF1), offer the potential for synergistic effects by targeting two distinct bromodomain-containing proteins.[1] BAY-299, on the other hand, is highly selective for BRD1 (BRPF2) and TAF1, with significantly lower activity against BRPF1, making it a useful tool for dissecting the distinct roles of these related proteins.[9][10][11][12]
The choice of inhibitor will ultimately depend on the specific research question. For studies requiring precise modulation of BRPF1 activity, this compound is currently the superior choice due to its unparalleled potency and selectivity. For investigations into the broader roles of the BRPF family or for exploring potential polypharmacological approaches, pan-BRPF or dual inhibitors may be more appropriate. This guide provides the necessary data to aid researchers in making an informed decision for their experimental needs.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 11. BAY 299 (5970) by Tocris, Part of Bio-Techne [bio-techne.com]
- 12. BAY 299 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
A Comparative Guide: The BRPF1-Selective Inhibitor GSK6853 Versus Broader Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the ability to selectively target individual bromodomain-containing proteins is of paramount importance for dissecting their specific biological roles and developing therapies with improved precision and potentially reduced off-target effects. This guide provides a detailed comparison of GSK6853, a potent and highly selective chemical probe for the BRPF1 bromodomain, against broader-acting bromodomain inhibitors, with a focus on the well-characterized pan-BET (Bromodomain and Extra-Terminal) family inhibitors JQ1, I-BET-762, and OTX015.
At a Glance: this compound vs. Pan-BET Inhibitors
This compound stands out for its exceptional selectivity for the BRPF1 bromodomain, a component of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1] In contrast, pan-BET inhibitors like JQ1, I-BET-762, and OTX015 target the bromodomains of the BET family proteins (BRD2, BRD3, and BRD4), which are critical readers of histone acetylation marks involved in transcriptional activation.[2] This fundamental difference in target profile dictates their distinct biological activities and therapeutic potential.
Quantitative Data Comparison
The following tables summarize the biochemical potency and selectivity of this compound in comparison to prominent pan-BET inhibitors.
Table 1: Biochemical Potency (IC50/Kd in nM)
| Inhibitor | Target | Assay Type | Potency (nM) |
| This compound | BRPF1 | TR-FRET (pIC50=8.1) | ~8 |
| BRPF1 | BROMOscan (pKd=9.5) | 0.32 | |
| (+)-JQ1 | BRD4 (BD1) | ALPHA-screen | 77 |
| BRD4 (BD2) | ALPHA-screen | 33 | |
| BRD2 (BD1) | ITC | 128 | |
| BRD3 (BD1/BD2) | ITC | Comparable to BRD4 | |
| I-BET-762 | BET family | FRET | 32.5 - 42.5 (IC50) |
| BET family | - | 50.5 - 61.3 (Kd) | |
| OTX015 | BRD2, BRD3, BRD4 | Cell-free | 10 - 19 (EC50) |
Table 2: Selectivity Profile of this compound
| Bromodomain Family | Representative Member(s) | Selectivity over BRPF1 |
| BRPF | BRPF2/3 | >1600-fold |
| BET | BRD4 (BD1/2) | >1600-fold |
| Other non-BET families | Various | >1600-fold |
Signaling Pathways and Mechanisms of Action
This compound and pan-BET inhibitors operate within distinct epigenetic pathways to regulate gene expression.
Experimental Methodologies
Detailed protocols for the key assays used to characterize these inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of an inhibitor to a bromodomain.
Protocol:
-
Reagent Preparation:
-
Prepare 1X TR-FRET Assay Buffer by diluting a stock solution.
-
Prepare serial dilutions of the test inhibitor and a known positive control (e.g., (+)-JQ1) in the assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and typically below 1%.
-
Prepare the Europium (Eu)-labeled bromodomain (donor) and the Allophycocyanin (APC)-labeled acetylated histone peptide (acceptor) in assay buffer at their optimized concentrations.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells of a 384-well plate, add 5 µL of the serially diluted test inhibitor or control compounds. For negative control wells, add 5 µL of assay buffer with the corresponding solvent concentration.
-
Add 10 µL of the Eu-labeled bromodomain solution to all wells.
-
Add 5 µL of the APC-labeled acetylated peptide solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of TR-FRET. Excite the donor fluorophore at approximately 340 nm and measure the emission at both 620 nm (Europium emission) and 665 nm (APC emission, resulting from FRET).
-
Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the signal at 620 nm.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BROMOscan® Competition Binding Assay
BROMOscan® is a proprietary competition binding assay platform from Eurofins Discovery used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle:
The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates stronger binding of the compound to the bromodomain.
General Workflow:
-
A specific bromodomain fused to a DNA tag is incubated with the immobilized ligand in the presence of the test compound.
-
After an incubation period to reach equilibrium, the unbound proteins are washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified by qPCR.
-
The results are compared to a control (DMSO) to determine the percentage of binding inhibition.
-
By testing a range of compound concentrations, a dose-response curve is generated, and the Kd is calculated.
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay measures the binding of a test compound to a target protein within living cells.
Principle:
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
HEK293 cells are transfected with a plasmid encoding the target bromodomain (e.g., BRPF1) fused to NanoLuc® luciferase.
-
After an expression period (e.g., 18-24 hours), the cells are harvested and resuspended in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup (96- or 384-well plate format):
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the test compound at various concentrations to the wells.
-
Add the NanoBRET™ tracer to the wells at a concentration optimized for the specific target.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
-
Signal Detection and Analysis:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm) using a plate reader capable of BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50.
-
Conclusion
This compound is a highly valuable research tool for specifically interrogating the function of the BRPF1 bromodomain, offering a level of selectivity that is not achievable with broader-spectrum inhibitors like the pan-BET family inhibitors. While pan-BET inhibitors have shown promise in various therapeutic areas, particularly oncology, their broader activity profile can lead to more widespread biological effects. The choice between a highly selective inhibitor like this compound and a broader inhibitor depends on the specific research question or therapeutic strategy. For elucidating the precise role of BRPF1 in cellular processes and disease, this compound is the superior tool. For therapeutic applications where targeting the broader BET family is desired, pan-BET inhibitors are more appropriate. This guide provides the necessary data and methodological context to aid researchers in making informed decisions for their experimental designs.
References
Confirming On-Target Effects of GSK6853 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain, with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows to aid in the comprehensive evaluation of this compound for research and drug development purposes.
Introduction to this compound and BRPF1
This compound is a chemical probe distinguished by its high potency and selectivity for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1][2] BRPF1 is a crucial scaffolding protein that plays a pivotal role in the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes.[2][3][4] These complexes are instrumental in the acetylation of histone H3, a key epigenetic modification that regulates gene transcription.[3][5] Dysregulation of BRPF1 and its associated HAT complexes has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[2][6][7] this compound acts by binding to the BRPF1 bromodomain, thereby preventing its interaction with acetylated histones and disrupting the downstream signaling pathways.[3]
Comparison of this compound with Alternative BRPF1 Inhibitors
The efficacy of this compound can be benchmarked against other known BRPF1 inhibitors. The following table summarizes the key quantitative data for this compound and its alternatives, highlighting differences in potency and selectivity.
| Compound | Target(s) | BRPF1 Potency (IC50/pIC50/Kd) | Selectivity | Cellular Potency (IC50) | Reference(s) |
| This compound | BRPF1 | pIC50 = 8.1 (TR-FRET); pKd = 9.5 (BROMOscan)[2][8][9] | >1600-fold over other bromodomains[1][2][9] | 20 nM (NanoBRET)[3][10][11] | [1][2][3][8][9][10][11] |
| GSK5959 | BRPF1 | pIC50 = 7.1; pKd = 8.0[2] | 90-fold over BRPF2; >500-fold over BET family[2][9][12] | Micromolar activity[12] | [2][9][12] |
| PFI-4 | BRPF1B | IC50 = 172 nM (ALPHAscreen)[2] | Selective for BRPF1B | - | [2] |
| OF-1 | Pan-BRPF, TRIM24 | IC50 = 1.2 µM (BRPF1B); Kd = 100 nM (BRPF1B)[1][8] | Pan-BRPF inhibitor | - | [1][8] |
| NI-57 | Pan-BRPF | IC50 = 114 nM (ALPHAscreen)[2] | Pan-BRPF inhibitor | - | [2] |
Experimental Protocols for On-Target Validation
Confirming the on-target effects of this compound in a cellular context is critical. The following are detailed methodologies for key experiments used to validate its engagement with BRPF1.
NanoBRET™ Cellular Target Engagement Assay
This assay quantitatively measures the binding of this compound to BRPF1 in live cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRPF1 (donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (acceptor). When this compound is introduced, it competes with the tracer for binding to BRPF1, leading to a dose-dependent decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are transiently transfected with a vector encoding for BRPF1 fused to NanoLuc® luciferase using a suitable transfection reagent.
-
-
Assay Preparation:
-
18-24 hours post-transfection, cells are harvested, washed, and resuspended in Opti-MEM.
-
Cell density is adjusted to 2 x 10^5 cells/mL.
-
-
Compound Treatment:
-
A serial dilution of this compound or a negative control (e.g., GSK9311) is prepared.
-
The fluorescent tracer is added to the cells at a fixed concentration.
-
The cell suspension is then dispensed into a 96-well plate, followed by the addition of the compound dilutions.
-
-
BRET Measurement:
-
The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator.
-
NanoBRET™ Nano-Glo® Substrate is added to the wells.
-
The plate is read immediately on a luminometer capable of measuring donor (460 nm) and acceptor (617 nm) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated (Acceptor Emission / Donor Emission).
-
The data is normalized to controls (no inhibitor and no tracer).
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Chemoproteomic Competition Binding Assay
This method confirms the direct binding of this compound to endogenous BRPF1 within a complex cellular lysate.
Principle: A biotinylated, broad-spectrum bromodomain inhibitor is immobilized on beads to capture bromodomain-containing proteins from a cell lysate. The ability of this compound to compete for binding to BRPF1 is then assessed by measuring the amount of BRPF1 pulled down in the presence of increasing concentrations of the inhibitor.
Protocol:
-
Cell Lysis:
-
HUT-78 or other suitable cells are harvested and lysed to prepare a whole-cell extract.
-
-
Competition Binding:
-
The cell lysate is pre-incubated with varying concentrations of this compound or a vehicle control.
-
An immobilized broad-spectrum bromodomain inhibitor (e.g., on streptavidin beads) is then added to the lysate.
-
The mixture is incubated to allow for competitive binding.
-
-
Pulldown and Washing:
-
The beads are washed to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
The captured proteins are eluted from the beads.
-
The amount of BRPF1 in the eluate is quantified by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
The signal for BRPF1 is quantified and normalized to the vehicle control.
-
The pIC50 value is determined by plotting the percentage of BRPF1 binding against the log concentration of this compound.
-
Visualizing the Molecular Landscape
To better understand the context in which this compound functions, the following diagrams illustrate the BRPF1 signaling pathway and the experimental workflows.
BRPF1 Signaling Pathway
Caption: BRPF1 as a scaffold in HAT complexes, leading to gene transcription.
Experimental Workflow: NanoBRET™ Assay
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Experimental Workflow: Chemoproteomics
Caption: Workflow for the chemoproteomic competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
- 5. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
- 11. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
GSK6853: A Comparative Guide to its Efficacy in Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain, across various cancer subtypes.[1][2] The information presented is based on preclinical data and aims to facilitate informed decisions in cancer research and drug development.
Executive Summary
This compound has demonstrated significant anti-cancer activity in a range of cancer cell lines, including non-small cell lung cancer (NSCLC), liver cancer, and breast cancer. Its mechanism of action involves the inhibition of BRPF1, a key scaffolding protein in histone acetyltransferase complexes, leading to cell cycle arrest, apoptosis, and reduced cell proliferation.[3][4][5] This guide presents a comparative analysis of this compound's performance against other BRPF1 and BET bromodomain inhibitors, supported by experimental data and detailed protocols.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Subtype | Cell Line | Assay | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1975 | CCK-8, Colony Formation | Dose-dependent inhibition of cell proliferation. | [3][5] |
| A549, H1975 | Flow Cytometry (Cell Cycle) | Induced G0/G1 cell cycle arrest. | [5] | |
| A549, H1975 | Annexin V/PI Staining | Dose-dependent increase in apoptosis. | [5] | |
| Liver Cancer | Huh7 | Cell Viability Assay | Induced cellular death. | [4][6] |
| Breast Cancer | MDA-MB-231 | Cell Viability Assay | Induced cellular death. | [4][6] |
| MCF7, T47D | MTT Assay | Dose-dependent inhibition of cell growth. | [7] | |
| Triple-Negative Breast Cancer (Taxol-Resistant) | T1-160, T2-450 | Cell Viability Assay | Substantial impact on cell viability when combined with Taxol. | [8] |
Table 2: Comparative Efficacy of this compound and Other Bromodomain Inhibitors
| Inhibitor | Target(s) | Cancer Subtype/Cell Line | Key Findings | Reference |
| This compound | BRPF1 | Liver Cancer (Huh7) | Induced cellular death. | [4][6] |
| JQ1 | BET | Liver Cancer (Huh7) | Limited effect on cellular viability, induced neurite-like extrusions. | [4][6] |
| This compound + JQ1 | BRPF1 + BET | Liver Cancer (Huh7) | Additive effect in reducing cellular viability. | [4][6] |
| OF-1 | Pan-BRPF | Liver Cancer | Suppressed HCC cell proliferation and induced cellular senescence. | [9] |
| NI-57 | Pan-BRPF | Liver Cancer | Suppressed HCC cell proliferation and induced cellular senescence. | [9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in NSCLC
This compound has been shown to inhibit NSCLC cell proliferation by targeting the JAK2/STAT3/CCNA2 signaling axis.[3][10] Inhibition of BRPF1 by this compound leads to the downregulation of Cyclin A2 (CCNA2) expression through the suppression of the JAK2/STAT3 pathway, ultimately resulting in G0/G1 cell cycle arrest and apoptosis.[3][5][10]
Caption: this compound inhibits BRPF1, disrupting the JAK2/STAT3/CCNA2 pathway in NSCLC.
General Experimental Workflow for In Vitro Efficacy Studies
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in cancer cell lines.
Caption: Workflow for evaluating this compound's in vitro anti-cancer effects.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[11]
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 48 hours).[10]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[11][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
Colony Formation Assay
-
Cell Seeding: Seed a low density of single cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound at various concentrations and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Harvest cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.[16]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.[16]
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., BRPF1).[17]
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific DNA sequences associated with the protein of interest using quantitative PCR (qPCR).[17]
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced cellular death in liver and breast cancer cells by dual BET/BRPF1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]
- 6. Enhanced cellular death in liver and breast cancer cells by dual BET/BRPF1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. static.igem.org [static.igem.org]
- 13. ptglab.com [ptglab.com]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. ChIP-qPCR in human cells [protocols.io]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to GSK6853: Performance in Functional Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK6853's performance in key functional assays. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in experimental design.
This compound is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[3] This guide will delve into the functional performance of this compound, comparing it with its less active analogue and precursor, and provide the methodologies for the assays cited.
Data Presentation
The following tables summarize the quantitative data on this compound and its comparators in various functional assays.
Table 1: In Vitro Biochemical and Cellular Target Engagement
| Compound | Assay | Target | Metric | Value | Reference |
| This compound | TR-FRET | BRPF1 | pIC50 | 8.1 | [4][5][6][7] |
| BRPF1 | IC50 | 8 nM | [3][8] | ||
| BROMOscan | BRPF1 | pKd | 9.5 | [1][2][9] | |
| BRPF1 | Kd | 0.3 nM | [3][8] | ||
| NanoBRET | BRPF1 | pIC50 | 7.7 | [2] | |
| BRPF1 | IC50 | 20 nM | [3][8] | ||
| GSK9311 (Negative Control) | TR-FRET | BRPF1 | pIC50 | 6.0 | [10] |
| BRPF2 | pIC50 | 4.3 | [10] | ||
| NanoBRET | BRPF1 | - | No effect | [3] | |
| GSK5959 (Precursor) | BROMOscan | BRPF1 | Inhibition | 10 nM | |
| BRPF2 | Selectivity | 90-fold vs BRPF1 | [11] | ||
| BET family | Selectivity | >500-fold vs BRPF1 | [11] |
Table 2: Cellular Functional Assays in Non-Small Cell Lung Cancer (NSCLC) Cells
Recent studies have highlighted the anti-proliferative effects of this compound in NSCLC cell lines, A549 and H1975. This compound was found to inhibit cell proliferation in a dose-dependent manner, induce G0/G1 cell cycle arrest, and promote apoptosis. These effects are mediated through the disruption of the JAK2/STAT3 signaling pathway.
| Assay | Cell Line | Effect of this compound |
| Cell Proliferation (CCK-8) | A549, H1975 | Significant dose-dependent inhibition |
| Colony Formation | A549, H1975 | Inhibition of colony formation |
| Cell Cycle Analysis (Flow Cytometry) | A549, H1975 | G0/G1 phase arrest |
| Apoptosis (Annexin V/PI) | A549, H1975 | Induction of apoptosis |
| Signaling Pathway (Western Blot) | A549, H1975 | Suppression of JAK2/STAT3 phosphorylation |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the general workflows for the functional assays.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. apexbt.com [apexbt.com]
- 5. nanocellect.com [nanocellect.com]
- 6. scribd.com [scribd.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for GSK6853: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of GSK6853, a potent and selective BRPF1 inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and to take appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, absorb the material with an inert substance and place it in a sealed container for disposal. Ensure the area is decontaminated afterward.
Disposal of this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. The following are the recommended procedures for the disposal of this compound.
Waste from Residues:
-
All waste material containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Do not mix this compound waste with other chemical waste streams.
-
Keep this compound waste in its original or a compatible, clearly labeled, and sealed container.
Uncleaned Containers:
-
Handle uncleaned containers that have held this compound as you would the product itself.
-
These containers should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 409.5 g/mol | [1] |
| Formula | C22H27N5O3 | [1] |
| CAS Number | 1910124-24-1 | [1] |
| Solubility in DMSO | 25 mg/mL | [1] |
| Solubility in Ethanol | 30 mg/mL | [1] |
| Storage Temperature | -20°C |
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Context
This compound is a selective inhibitor of the BRPF1 bromodomain. BRPF1 is a scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes. These complexes play a crucial role in chromatin modification and gene regulation. The diagram below illustrates the simplified relationship of BRPF1 within this pathway.
Caption: Simplified diagram of BRPF1's role in the MYST HAT complex and its inhibition by this compound.
References
Essential Safety and Logistics for Handling GSK6853
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling GSK6853. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective BRPF1 bromodomain inhibitor.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, it is crucial to use appropriate personal protective equipment to prevent inhalation, skin contact, and eye exposure. The recommended PPE is based on standard practices for handling potent chemical compounds in a laboratory setting.
Standard Handling Operations:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard) should be worn. Change gloves immediately if contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles or a full-face shield should be used.
-
Lab Coat: A fully buttoned lab coat, preferably one that is impermeable or disposable, is required. Cuffs should be tucked into the inner gloves.
-
Respiratory Protection: For handling the solid powder outside of a containment enclosure, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary to prevent inhalation. All weighing and aliquoting of the powder must be performed in a certified chemical fume hood, glovebox, or other ventilated enclosure.
Logistical and Physicochemical Data
Proper storage and handling are informed by the compound's physical and chemical properties.
| Property | Data |
| Chemical Name | N-[2,3-dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-2-methoxy-benzamide |
| CAS Number | 1910124-24-1 |
| Molecular Formula | C₂₂H₂₇N₅O₃ |
| Molecular Weight | 409.5 g/mol |
| Appearance | Solid powder |
| Storage Temperature | Store at -20°C for long-term stability. |
| Solubility | DMSO: ≥ 81 mg/mL (197.81 mM)Ethanol: 30 mg/mLDMF: 30 mg/mL |
| Recommended Cell Assay Concentration | To minimize the chance of off-target effects, it is recommended to use a concentration no higher than 1 µM in cell-based assays.[1][2] |
Experimental Protocols
Step-by-Step Handling and Solution Preparation Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to preparation of a stock solution.
-
Receiving and Inspection:
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Don a single pair of nitrile gloves before handling the package.
-
Transport the sealed container to the designated potent compound handling area.
-
-
Preparation of the Handling Area:
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment: vials, spatulas, solvent, pipettes, and waste containers.
-
-
Donning Full PPE:
-
Put on the lab coat, two pairs of nitrile gloves (one over the other, with the inner pair tucked under the coat sleeve), and safety glasses or goggles.
-
If weighing the powder outside of an enclosure, a respirator is required.
-
-
Weighing and Aliquoting (Inside a Fume Hood):
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.
-
Carefully open the primary container.
-
Use a dedicated, clean spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared vial.
-
Avoid generating dust. If powder becomes airborne, cease work and allow the ventilation to clear it.
-
Securely cap the primary container and the new aliquot vial.
-
-
Solution Preparation:
-
Add the desired volume of solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling Decontamination and Doffing PPE:
-
Wipe down the spatula, work surface, and any equipment with an appropriate cleaning solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposables (gloves, bench paper, weighing paper) into the designated cytotoxic/cytostatic waste container.
-
Doff PPE in the correct order: outer gloves, lab coat, inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Due to its potent biological activity, this compound and all materials contaminated with it must be treated as hazardous chemical waste.
-
Waste Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash.[3][4]
-
Solid Waste:
-
Contaminated items such as gloves, pipette tips, vials, and bench paper should be placed in a clearly labeled, sealed plastic bag or a designated purple-lidded waste bin for cytotoxic/cytostatic materials.[4][5]
-
Unused or expired solid this compound powder must be disposed of in its original container, placed within a secondary container, and labeled as hazardous waste.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[6]
-
Organic solvent solutions (e.g., DMSO stocks) must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company. The required method of disposal is high-temperature incineration.[5][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. csdam.net [csdam.net]
- 3. anentawaste.com [anentawaste.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
